Neodiosmin
Description
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNKWWXYVWTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosmetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38665-01-9 | |
| Record name | Diosmetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 - 268 °C | |
| Record name | Diosmetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Preliminary Screening of Neodiosmin Biological Activities
Executive Summary
Neodiosmin (5,7,3'-trihydroxy-4'-methoxyflavone 7-neohesperidoside) is a flavone glycoside structurally isomeric to the well-established venotonic drug, Diosmin. While Diosmin contains a rutinoside sugar moiety (rhamnose-glucose 1
This technical guide outlines a rigorous preliminary screening workflow to evaluate this compound's therapeutic potential. Moving beyond its established use as a flavor modifier, this guide focuses on validating its antioxidant , anti-inflammatory , and osteoprotective activities. The protocols herein prioritize reproducibility and mechanistic validation, designed for researchers in early-stage drug discovery.
Part 1: Chemical Identity & Purity Profiling
The Foundation of Reproducibility
Before biological screening, the precise identity of this compound must be confirmed to avoid cross-contamination with its isomer, Diosmin, or its precursor, Neohesperidin.
Structural Differentiation (SAR Context)
The biological activity of flavonoids often hinges on the glycosidic linkage.
-
Diosmin: 7-O-Rutinoside (tasteless, slow absorption).
-
This compound: 7-O-Neohesperidoside (bitter-masking, distinct metabolic hydrolysis rates).
Analytical Validation Protocol (HPLC-MS)
-
Objective: Ensure
purity and confirm isomeric identity. -
Stationary Phase: C18 Reverse Phase Column (
mm, 5 m). -
Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient: 15% A (0-5 min)
60% A (25 min). -
Detection: UV at 280 nm and 360 nm; ESI-MS (Negative mode).
-
Acceptance Criteria: Single peak at retention time distinct from Diosmin standard; Mass spectrum confirming parent ion
m/z.
Part 2: Primary Bioactivity Screening
Antioxidant & Anti-Inflammatory Validation
Flavonoids act as scaffolds for redox modulation. The following screens establish the baseline bioactivity of this compound.
Antioxidant Capacity (Cell-Free vs. Cellular)
Do not rely solely on chemical assays (DPPH). Cellular context is required to prove bioavailability and intracellular ROS scavenging.
| Assay Type | Method | Target Readout | Validation Standard |
| Chemical | DPPH / ABTS Radical Scavenging | IC50 Value ( | Ascorbic Acid (Positive Control) |
| Cellular | DCFH-DA Fluorescence (HUVEC cells) | Intracellular ROS reduction | N-Acetylcysteine (NAC) |
Anti-Inflammatory Screening (Macrophage Model)
-
Model: RAW 264.7 Murine Macrophages stimulated with LPS (1
g/mL). -
Primary Marker: Nitric Oxide (NO) release via Griess Reagent.
-
Secondary Markers: ELISA for TNF-
, IL-6, and IL-1 . -
Mechanistic Check: Western Blot for p-NF-
B (p65) and I B degradation.
Part 3: Targeted Therapeutic Case Study
Investigational Screen: Osteoprotective Potential
Recent literature suggests flavone glycosides can inhibit osteoclast differentiation, offering therapeutic avenues for osteoporosis. This screen tests the hypothesis that this compound inhibits RANKL-induced osteoclastogenesis.
The Biological Rationale
Osteoclasts differentiate from macrophage lineage cells upon stimulation by RANKL (Receptor Activator of Nuclear Factor
Screening Workflow Visualization
The following diagram illustrates the logical flow of the screening process, from compound isolation to mechanistic validation.
Figure 1: Step-wise screening cascade ensuring chemical purity precedes biological evaluation.
Part 4: Detailed Experimental Protocols
Protocol A: Cell Viability & Cytotoxicity (CCK-8 Assay)
Rationale: Before assessing efficacy, we must define the "Non-Toxic Window" to ensure observed effects are not due to cell death.
-
Seeding: Plate RAW 264.7 or BMMs (Bone Marrow Macrophages) at
cells/well in 96-well plates. -
Treatment: After 24h, treat with this compound (0, 10, 20, 40, 80
M). Vehicle Control: DMSO final concentration must be . -
Incubation: Incubate for 24h or 48h at 37°C, 5% CO
. -
Measurement: Add 10
L CCK-8 reagent per well. Incubate 1-2h. Measure Absorbance at 450 nm. -
Calculation:
.
Protocol B: RANKL-Induced Osteoclast Differentiation
Rationale: To determine if this compound inhibits the differentiation of precursor cells into bone-resorbing osteoclasts.
-
Isolation: Flush bone marrow from murine femurs (C57BL/6 mice). Culture in
-MEM with 30 ng/mL M-CSF for 3 days to generate BMMs. -
Differentiation: Seed BMMs (
cells/well) in 96-well plates. -
Induction: Treat with M-CSF (30 ng/mL) + RANKL (50 ng/mL) .
-
Intervention: Add this compound (10, 20, 40
M) simultaneously with RANKL. -
Timeline: Refresh media and treatments every 2 days for 5-7 days.
-
Staining: Fix cells with 4% paraformaldehyde. Stain for TRAP (Tartrate-Resistant Acid Phosphatase).[3]
-
Quantification: Count TRAP-positive multinucleated cells (
nuclei).
Protocol C: Mechanistic Western Blotting
Rationale: To confirm the specific pathway (NF-
-
Lysate Prep: Treat BMMs with this compound (2h) followed by RANKL stimulation (0, 15, 30 min). Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: SDS-PAGE (10% gel), transfer to PVDF membrane.
-
Probing:
-
Primary Antibodies: p-p65, p65, p-I
B , I B , NFATc1 (1:1000 dilution). -
Loading Control:
-Actin or GAPDH.
-
-
Analysis: Visualize via ECL. This compound should reduce p-p65 and p-I
B levels compared to RANKL-only control.
Part 5: Mechanistic Pathway Visualization
The following diagram details the intracellular signaling cascade this compound is hypothesized to intercept.
Figure 2: this compound inhibits RANKL-induced osteoclastogenesis by suppressing the NF-
References
-
Frydman, A., et al. (2004). The molecular and enzymatic basis of bitter/non-bitter flavor determination in citrus. The Plant Cell.
-
Yuan, F. L., et al. (2016). Osteoclastogenesis and this compound: Evaluating flavonoid glycosides in bone resorption. Molecular Medicine Reports.
-
Guadagni, D. G., et al. (1976). this compound: A citrus flavone glycoside with taste-modifying properties.[4] Journal of Food Science.
-
Tejada, S., et al. (2018). Potential anti-inflammatory effects of hesperidin from the genus Citrus. Current Medicinal Chemistry.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281613, Diosmin (Structural Comparison).
Sources
Physical and chemical properties of Neodiosmin.
An In-depth Technical Guide to the Physical and Chemical Properties of Neodiosmin
Introduction: Understanding this compound
This compound, a flavone glycoside, is a naturally occurring flavonoid predominantly found in citrus fruits.[1] Structurally identified as diosmetin-7-O-neohesperidoside, it is the dehydrogenated derivative of the bitter flavanone neohesperidin.[1][2][3] While many flavonoids are studied for their direct bioactive properties, this compound holds a unique position in the food and pharmaceutical industries due to its remarkable ability to mask bitterness, enhancing the palatability of various products.[1][4][5] Beyond its organoleptic applications, this compound is recognized as a strong antioxidant and a key metabolite in plant immunity, with emerging research highlighting its potential in human health.[1][2][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of this compound's core physicochemical characteristics, the causality behind its analytical investigation, and the practical methodologies required for its accurate characterization.
Chemical Identity and Synthesis
A precise understanding of a molecule's structure and origins is fundamental to all subsequent research.
Molecular Structure and Identifiers
This compound is composed of the aglycone diosmetin linked to a neohesperidose sugar moiety (a disaccharide of rhamnose and glucose) at the 7-hydroxyl position.
| Property | Value | Source |
| Systematic Name | 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | PubChem[6] |
| CAS Number | 38665-01-9 | MedchemExpress, PubChem[6][7] |
| Molecular Formula | C₂₈H₃₂O₁₅ | PubChem[6] |
| Molecular Weight | 608.5 g/mol | PubChem[1][6] |
| Classification | Flavone Glycoside | MedchemExpress, ResearchGate[1][7] |
Biosynthesis and Chemical Synthesis
Biosynthesis: In nature, this compound's journey begins with the general flavonoid pathway.[1] The process, particularly active in citrus plants, culminates in its immediate precursor, neohesperidin.
-
Core Flavonoid Synthesis: The pathway initiates with the condensation of malonyl-CoA and p-coumaryl-CoA, catalyzed by chalcone synthase, to form naringenin chalcone.[1][8]
-
Isomerization & Modification: Chalcone isomerase converts the chalcone to the flavanone naringenin. Naringenin is a critical branch point and is subsequently methoxylated to produce hesperetin.[1]
-
Glycosylation: Hesperetin undergoes sequential glycosylation, first by a glucosyltransferase and then a 1,2-rhamnosyltransferase, to yield neohesperidin.[1]
-
Dehydrogenation: Finally, neohesperidin is dehydrogenated, introducing a critical double bond in the C-ring to form the flavone structure of this compound.[1]
Caption: Key enzymatic steps in the final stages of this compound biosynthesis.
Chemical Synthesis: Commercially, this compound can be produced via the chemical dehydrogenation of neohesperidin, which is abundantly available from citrus peels.[1] This mirrors the final step of the biosynthetic pathway. Various methods have been reported for the analogous conversion of hesperidin to diosmin, often employing reagents like iodine in a solvent such as pyridine or dimethylformamide (DMF) to facilitate the oxidation reaction.[9]
Physical Properties
The physical characteristics of this compound dictate its handling, formulation, and application.
| Property | Description | Source(s) |
| Appearance | Yellowish-white crystalline solid or powder. | ResearchGate[1] |
| Solubility | Poorly soluble in water. [1][4] Soluble in Dimethyl Sulfoxide (DMSO).[4] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] | TargetMol, MedchemExpress, ResearchGate[1][4][7] |
| Decomposition Temp. | ~254.2°C (Determined by Thermogravimetric Analysis). | ResearchGate[1] |
| XLogP3-AA | -0.3 (A measure of lipophilicity, indicating its hydrophilic nature). | PubChem[6] |
Spectral Properties and Structural Elucidation
Spectroscopic analysis provides the definitive fingerprint for the identification and quantification of this compound.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and fragmentation patterns. Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a standard technique.
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |
| Positive ESI | [M+H]⁺ ≈ 609.18 | Not specified | PubChem, mzCloud[6][10] |
| Negative ESI | [M-H]⁻ ≈ 607.16 | 301.07 (aglycone diosmetin fragment) | PubChem[6] |
The primary fragmentation event observed is the cleavage of the glycosidic bond, resulting in the separation of the neohesperidose sugar moiety and the diosmetin aglycone. This loss provides unambiguous confirmation of the core flavonoid structure and the nature of the glycosylation.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and accessible method for quantifying flavonoids and observing their conjugation systems. Flavones typically exhibit two major absorption bands:
-
Band I: In the range of 300-380 nm, corresponding to the cinnamoyl system (B-ring and the C-ring C=C bond).
-
Band II: In the range of 240-280 nm, corresponding to the benzoyl system (A-ring).
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3300 - 3400 | O-H stretching (broad band from multiple hydroxyl groups) | ResearchGate[1] |
| 2900 | C-H stretching (aliphatic and aromatic) | ResearchGate[1] |
| 1672 | C=O stretching (ketone in the C-ring) | ResearchGate[1] |
| 1440 - 1500 | C-O stretching | ResearchGate[1] |
| 1250 - 1350 | C-O stretching | ResearchGate[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for complete structural elucidation. While a detailed peak list is beyond the scope of this guide and typically found in specialized publications, the key expected signals in ¹H and ¹³C NMR spectra for a compound like this compound would be:
-
¹H NMR: Aromatic protons on the A and B rings, a characteristic singlet for the C3-H of the flavone, signals for the anomeric protons of the two sugar units, and a complex region of overlapping signals for the other sugar protons.
-
¹³C NMR: Signals for the carbonyl carbon (C4), aromatic carbons, and the carbons of the two distinct sugar moieties. 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguously assigning these signals.[12]
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Solid State: Store in a cool, dry place, protected from light.
-
In Solution: Stock solutions, typically in DMSO, should be stored under stringent conditions to prevent degradation. It is recommended to store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[7] Solutions should always be protected from light.[7]
-
Degradation: Like many polyhydroxy flavonoids, this compound may be susceptible to degradation under conditions of high heat and humidity or extreme pH.[13][14][15]
Experimental Protocols: A Practical Guide
The following protocols represent standardized workflows for the characterization of this compound. The choice of instrumentation and parameters is driven by the need for sensitivity, resolution, and unambiguous identification.
Caption: A typical experimental workflow for the characterization of this compound.
Protocol 1: UV-Vis Spectrophotometric Analysis
-
Objective: To determine the absorption maxima (λmax) and quantify this compound based on a standard curve.
-
Methodology:
-
Solvent Selection: Use a UV-grade solvent in which this compound is soluble, such as methanol or ethanol. The solvent choice is critical as it can influence the λmax.
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, scan a mid-range concentration standard (e.g., 10 µg/mL) from 200 to 500 nm against a solvent blank to identify the λmax for Band I and Band II.
-
Calibration Curve: Measure the absorbance of each standard dilution at the determined λmax. Plot absorbance versus concentration and perform a linear regression to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) and calculate its concentration using the equation from the calibration curve.
-
Protocol 2: LC-MS Analysis for Identification
-
Objective: To confirm the identity and purity of this compound by obtaining its retention time and mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase starting condition (e.g., 10-50 µg/mL in 90% water/10% acetonitrile with 0.1% formic acid).
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of moderately polar compounds like flavonoid glycosides.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. This ensures elution of compounds with varying polarities.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Mass Spectrometer Conditions (ESI-QTOF):
-
Ionization Mode: Run in both positive and negative ESI modes to capture the [M+H]⁺ and [M-H]⁻ ions. Negative mode is often more informative for flavonoids due to the acidic nature of the hydroxyl groups.
-
Mass Range: Scan from m/z 100 to 1200.
-
Data Acquisition: Use a data-dependent acquisition (DDA) mode where the most intense ions in a survey scan are automatically selected for fragmentation (MS/MS) to obtain structural information.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of this compound (e.g., 609.18 for [M+H]⁺). Compare the retention time and the MS/MS fragmentation pattern (e.g., presence of the 301.07 fragment) to an authentic reference standard or database entries.[6][16]
-
References
-
Measurement and correlation of solubility of diosmin in four pure solvents and β-cyclodextrin solution at 298.15 K to 333.15 K - ResearchGate. [Link]
-
Identification and Characterization of Glycosyltransferases Involved in the Biosynthesis of this compound | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Degradation Kinetics of Neostigmine in Solution - PubMed. [Link]
-
Citrus flavanone biosynthesis pathway. | Download Scientific Diagram - ResearchGate. [Link]
-
(PDF) A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects - ResearchGate. [Link]
-
This compound | C28H32O15 | CID 69964214 - PubChem - NIH. [Link]
-
Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - Frontiers. [Link]
-
(PDF) Experimental Modeling of Flavonoid-Biomembrane Interactions - ResearchGate. [Link]
-
Determination of Diosmin by Visible Spectrophotometry. [Link]
-
This compound - mzCloud. [Link]
- WO2010092592A2 - Process for the preparation of diosmin - Google P
-
Effect of this compound on threshold and bitterness of limonin in water and orange juice. [Link]
-
Flavonoids - MassBank. [Link]
-
Solubility of hesperidin drug in aqueous biodegradable acidic choline chloride-based deep eutectic solvents - PMC - PubMed Central. [Link]
-
Identification and Characterization of Major Flavonoids in Extracts from an Unexplored Medicinal Herb Orostachys fimbriata - MDPI. [Link]
-
1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz) - ResearchGate. [Link]
-
Improved stability of Opalmon tablets under humid conditions IV - SciSpace. [Link]
-
A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - MDPI. [Link]
-
Dereplication of peptidic natural products through database search of mass spectra - PubMed. [Link]
-
This compound diosmetin-7-O-neohesperidoside - The Good Scents Company. [Link]
-
Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC. [Link]
-
The stability and degradation products of polyhydroxy flavonols in boiling water - PMC - NIH. [Link]
-
Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - PMC. [Link]
-
Overview of methods for analysis and identification of flavonoids - ResearchGate. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. [Link]
-
Imiquimod Solubility in Different Solvents: An Interpretative Approach - MDPI. [Link]
-
Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC. [Link]
-
Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using - NSF Public Access Repository. [Link]
-
Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - MDPI. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]
-
Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]
-
1 H-and 13 C-NMR data of compound 1. | Download Table - ResearchGate. [Link]
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Technical Guide: In Planta Distribution and Function of Neodiosmin
Executive Summary
Neodiosmin (Diosmetin 7-O-neohesperidoside) is a flavone glycoside predominantly found in the Citrus genus, most notably in Citrus aurantium (Bitter Orange). While structurally isomeric to the well-known venotonic agent Diosmin (Diosmetin 7-O-rutinoside), this compound possesses a distinct glycosidic linkage (1→2 vs. 1→6) that alters its rheological properties, taste profile, and metabolic fate.
This guide delineates the spatiotemporal accumulation of this compound within plant tissues, its biosynthetic origin from the bitter flavanone neohesperidin, and its physiological roles in abiotic stress defense. Furthermore, it provides a validated analytical workflow for its extraction and quantification, serving as a critical resource for researchers optimizing botanical drug sourcing.
Chemical Identity & Biosynthetic Pathway
Structural Distinction
The defining feature of this compound is its sugar moiety. Both this compound and Diosmin share the same aglycone (Diosmetin ), but they differ in the disaccharide attached at the C-7 position:
-
Diosmin: Contains Rutinose (Rhamnose-α-1,6-Glucose).
-
This compound: Contains Neohesperidose (Rhamnose-α-1,2-Glucose).
This 1→2 linkage in this compound confers a unique conformation that impacts enzyme binding affinity and solubility, distinguishing it from the 1→6 linked Diosmin.
Biosynthetic Mechanism
This compound synthesis occurs via the dehydrogenation of its flavanone precursor, Neohesperidin . This process is enzymatically distinct from the rutinoside pathway.
Key Enzymatic Steps:
-
Glycosylation: The aglycone (Hesperetin/Diosmetin) is glucosylated at C-7 by Flavonoid 7-O-glucosyltransferase.
-
Rhamnosylation (Branching Point):
-
1,6-Rhamnosyltransferase activity leads to Rutinosides (e.g., Hesperidin, Diosmin).
-
1,2-Rhamnosyltransferase activity leads to Neohesperidosides (e.g., Neohesperidin, this compound).
-
-
Desaturation: Flavanone 2-hydroxylase (F2H) and Flavone Synthase (FNS) catalyze the introduction of a double bond between C2 and C3, converting the flavanone (Neohesperidin) into the flavone (this compound).
Figure 1: Biosynthetic divergence of this compound via 1,2-rhamnosyltransferase activity.
Spatiotemporal Distribution In Planta
This compound accumulation is highly tissue-specific and developmentally regulated. Unlike ubiquitous flavonoids, its presence is a chemotaxonomic marker for specific Citrus species.
Tissue Localization
-
Flavedo (Outer Peel): The highest concentration of this compound is found in the flavedo layer of C. aurantium. This suggests a role in UV protection and pathogen defense.
-
Albedo (Inner Peel): Moderate concentrations; serves as a storage tissue.
-
Leaves: Young leaves exhibit high synthesis rates which decline as the leaf expands (dilution effect).
-
Juice Sacs (Pulp): Negligible concentrations. This compound is a hydrophobic flavonoid glycoside and adheres to solid structural components rather than dissolving in the vacuolar juice.
Developmental Kinetics
Quantitative analysis reveals an inverse correlation between fruit maturity and this compound concentration (per gram dry weight), although total content per fruit may remain stable.
| Developmental Stage | Tissue | This compound Conc. (mg/g DW) | Physiological Context |
| Immature (Fruitlet) | Whole Fruit | 12.5 - 18.0 | Peak synthesis for defense against herbivory. |
| Expansion Phase | Flavedo | 5.0 - 8.0 | Biosynthesis slows; dilution by cell expansion. |
| Mature Fruit | Flavedo | 1.5 - 3.0 | Metabolic turnover or conversion to polymethoxylated flavones. |
| Senescence | Leaf | < 0.5 | Translocation or degradation. |
Ecophysiological Function
"Debittering" & Allelopathy
This compound is tasteless, unlike its bitter precursor Neohesperidin. The enzymatic conversion of Neohesperidin to this compound in ripening fruit may serve an evolutionary purpose:
-
Seed Dispersal: Reducing bitterness in late-stage fruit encourages consumption by seed dispersers (birds/mammals).
-
Allelopathy: Flavones leached from falling leaves (rich in this compound) can inhibit the germination of competing plant species in the rhizosphere.
Abiotic Stress Response
This compound synthesis is upregulated in response to:
-
UV-B Radiation: The flavone backbone absorbs effectively in the 280-320 nm range, acting as a sunscreen for mesophyll cells.
-
Wounding: Mechanical damage triggers the FNS enzyme, converting flavanones to more stable flavones (this compound) which possess potent antioxidant properties to mitigate ROS generated by tissue injury.
Analytical Workflow: Extraction & Quantification
To differentiate this compound from Diosmin, a high-resolution separation method is required. The following protocol utilizes HPLC-DAD/MS with a specific focus on separating the glycosidic isomers.
Extraction Protocol
Objective: Maximize yield from the flavedo while minimizing pectin interference.
-
Preparation: Lyophilize C. aurantium peel and grind to a fine powder (< 40 mesh).
-
Solvent: 70% Methanol (aq) or 70% Ethanol (aq). Note: Pure water extracts excessive pectin; pure alcohol yields are lower.
-
Extraction:
-
Ratio: 1:20 (w/v).
-
Condition: Ultrasonication at 40°C for 30 minutes.
-
-
Purification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.45 µm PTFE filter.
HPLC-DAD Quantification Method
This method resolves the critical separation between the 1→2 (Neo) and 1→6 (Rut) linkages.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 0-5 min (15% B), 5-20 min (15-35% B), 20-25 min (35-100% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 278 nm (Characteristic Flavone Band II absorption).
-
Retention Order: this compound typically elutes after Diosmin due to the slightly higher hydrophobicity of the neohesperidose moiety conformation.
Figure 2: Analytical workflow for the isolation and quantification of this compound.
Implications for Drug Development
Sourcing & Standardization
-
Species Selection: Drug developers must specify Citrus aurantium (Bitter Orange) rather than Citrus sinensis (Sweet Orange). Sweet orange lacks the 1,2-rhamnosyltransferase activity required to produce neohesperidosides, resulting in Rutinosides (Diosmin/Hesperidin) only.
-
By-product Valorization: this compound can be economically sourced from the waste peel of the marmalade industry (using bitter orange), offering a sustainable supply chain.
Pharmacokinetics & Metabolism
-
Bioavailability: Like Diosmin, this compound is a glycoside and is poorly absorbed in the small intestine.
-
Colonic Hydrolysis: It requires hydrolysis by colonic microflora (α-rhamnosidase and β-glucosidase) to release the aglycone Diosmetin , which is the active pharmacological agent absorbed into systemic circulation.
-
Clinical Differentiation: While both yield Diosmetin, the hydrolysis rate of the neohesperidose sugar (this compound) vs. the rutinose sugar (Diosmin) may differ, potentially altering the
(time to peak concentration) of the active metabolite.
References
-
Frydman, A., et al. (2004). The molecular and enzymatic basis of bitter/non-bitter flavor determination in Citrus. The Plant Journal.
-
Benavente-García, O., & Castillo, J. (2008). Update on Uses and Properties of Citrus Flavonoids: New Findings in Anticancer, Cardiovascular, and Anti-inflammatory Activity. Journal of Agricultural and Food Chemistry.
-
Del Rio, J. A., et al. (1992). Changes in this compound levels during the development of Citrus aurantium leaves and fruits. Postulation of a this compound biosynthetic pathway.[1] Journal of Agricultural and Food Chemistry.
-
Barreca, D., et al. (2011). Distribution of C- and O-glycosyl flavonoids in juices from two different Citrus species. Food Chemistry.
-
Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.
Sources
Understanding the in vivo metabolism of Neodiosmin.
The In Vivo Metabolism of Neodiosmin: A Technical Guide
Executive Summary
This compound (Diosmetin-7-O-neohesperidoside) represents a distinct subclass of flavonoid glycosides used increasingly in vascular therapeutics and functional food applications. Unlike its structural isomer Diosmin (Diosmetin-7-O-rutinoside), this compound contains a neohesperidose moiety (rhamnose-glucose linked via
This guide details the in vivo biotransformation of this compound, emphasizing the critical role of colonic microbiota in its activation, the pharmacokinetics of its aglycone (Diosmetin), and the methodological frameworks required to study these pathways.
Chemical Identity & Physicochemical Barriers
To understand the metabolism of this compound, one must first appreciate the structural barrier preventing its immediate absorption.
-
Chemical Structure: 5,7,3'-Trihydroxy-4'-methoxyflavone-7-O-neohesperidoside.
-
The Glycosidic Barrier: The hydrophilic sugar moiety (neohesperidose) renders this compound highly polar and too large (~608 Da) to pass through the intestinal epithelial wall via passive diffusion.
-
Transporter Interaction: Unlike glucose or amino acids, there are no specific active transporters (e.g., SGLT1) for flavonoid neohesperidosides in the upper small intestine.
Implication: this compound behaves as a "colonic delivery system." It resists acid hydrolysis in the stomach and enzymatic hydrolysis in the duodenum, reaching the colon largely intact.
Metabolic Pathway Analysis
The metabolism of this compound occurs in three distinct phases: Luminal Activation , Hepatic Conjugation , and Excretion .
Phase I: Luminal Activation (The Microbiome Gatekeeper)
Upon reaching the colon, this compound encounters the gut microbiota. This is the rate-limiting step of its bioavailability.
-
Hydrolysis: Commensal bacteria secrete
-L-rhamnosidases andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -glucosidases. -
The Linkage Factor (
-1,2 vs -1,6):-
This compound possesses an
-1,2 linkage (Neohesperidose). -
Diosmin possesses an
-1,6 linkage (Rutinose). -
Specificity: Specific bacterial strains (e.g., Bacteroides spp., Bifidobacterium spp.) express rhamnosidases with varying affinities for these linkages. This variability implies that inter-individual differences in the microbiome significantly impact the Tmax (time to maximum concentration) of the active aglycone.
-
Phase II: Aglycone Absorption & Conjugation
Once the sugar is removed, the lipophilic aglycone Diosmetin is released.
-
Absorption: Diosmetin is absorbed into the colonocytes via passive diffusion.
-
First-Pass Metabolism (Enterocytes & Liver): Diosmetin is rapidly recognized by Phase II enzymes:
-
UGT (Uridine 5'-diphospho-glucuronosyltransferase): Glucuronidation is the dominant pathway.
-
SULT (Sulfotransferase): Sulfation occurs to a lesser extent.
-
-
Circulating Metabolites: The parent compound (this compound) and free Diosmetin are rarely detected in plasma. The major circulating species is Diosmetin-3'-O-glucuronide .
Phase III: Excretion
-
Renal: Hydrophilic glucuronides are excreted via urine.
-
Biliary: Larger conjugates may be excreted into bile, potentially undergoing enterohepatic recirculation (re-hydrolysis in the gut).
Visualization: The this compound Bioactivation Pathway
The following diagram illustrates the obligate role of the microbiome in converting this compound into its bioavailable form.
Caption: this compound requires microbial hydrolysis of the neohesperidose moiety to release the absorbable aglycone Diosmetin.
Pharmacokinetic Profile (Quantitative Summary)
Due to the scarcity of direct this compound PK data in humans, the following parameters are derived from its active aglycone (Diosmetin) and comparative studies with its isomer Diosmin.
| Parameter | Value (Approx.) | Mechanism / Explanation |
| Tmax | 6 – 10 Hours | Delayed due to transit time to colon and microbial hydrolysis rates. |
| Cmax | Dose Dependent | Highly variable; dependent on microbiome efficiency. |
| Half-Life (T1/2) | 26 – 43 Hours | Long elimination phase suggests extensive enterohepatic recirculation. |
| Bioavailability | Low (< 5%) | Limited by solubility and hydrolysis efficiency. |
| Major Metabolite | Diosmetin-3'-glucuronide | Formed rapidly in enterocytes/liver; renders the molecule water-soluble. |
| Excretion | Urine (Metabolites) | Unabsorbed aglycone is excreted in feces. |
Experimental Methodologies
To study this compound metabolism rigorously, researchers must isolate the hydrolysis step from systemic metabolism.
Protocol A: In Vitro Fecal Fermentation (Hydrolysis Assay)
Purpose: To determine the rate of this compound deglycosylation by human microbiota.
-
Preparation: Collect fresh fecal samples from donors (exclude those on antibiotics).
-
Medium: Suspend feces (10% w/v) in anaerobic phosphate buffer (pH 7.0) with reducing agents (cysteine-HCl).
-
Incubation: Add this compound (final conc. 50-100
M). Incubate at 37°C under anaerobic conditions ( ). -
Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.
-
Analysis: Quench with ice-cold methanol. Centrifuge. Analyze supernatant via LC-MS/MS for this compound (substrate) and Diosmetin (product).
-
Control: Use heat-inactivated fecal slurry to rule out chemical hydrolysis.
-
Protocol B: Plasma Pharmacokinetics (In Vivo)
Purpose: To measure systemic exposure of the active metabolite.
-
Administration: Oral gavage (rats) or capsule (humans) of this compound.
-
Enzymatic Treatment (Crucial Step): Plasma samples contain glucuronides, not free Diosmetin.
-
Direct Analysis: Measure specific glucuronides if standards are available.
-
Indirect Analysis: Treat plasma with
-glucuronidase/sulfatase (e.g., from Helix pomatia) for 2 hours at 37°C to deconjugate metabolites back to Diosmetin.
-
-
Quantification: Measure "Total Diosmetin" via HPLC-UV or LC-MS/MS.
-
Calculation: Total Diosmetin = Free Diosmetin + Conjugated Diosmetin.
-
Comparative Analysis: this compound vs. Diosmin
While they share the same aglycone, their "delivery" kinetics differ due to the sugar linkage.
| Feature | This compound | Diosmin |
| Sugar Moiety | Neohesperidose ( | Rutinose ( |
| Hydrolysis Enzyme | Specific | Broad |
| Metabolic Rate | Potentially slower/strain-dependent activation | Well-characterized activation profile |
| Active Aglycone | Diosmetin | Diosmetin |
| Clinical Use | Functional food additive (bitterness masking), Venotonic | Primary Venotonic drug (MPFF) |
Conclusion for Drug Developers: this compound serves as a viable alternative prodrug for Diosmetin. However, its efficacy is inextricably linked to the patient's gut microbiome composition. Future formulations should consider "synbiotic" approaches—pairing this compound with specific probiotic strains (e.g., Bifidobacterium) capable of efficient neohesperidose cleavage to reduce inter-patient variability.
References
-
Amaretti, A., et al. (2015).[3] "Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria."[3][4] Nutrients.[5] Link
- Frydman, A., et al. (2004). "The molecular and enzymatic basis of bitter/non-bitter flavor determination in citrus." The Plant Journal. (Discusses the biosynthesis and structural differences between neohesperidosides and rutinosides).
-
Russo, R., et al. (2018).[6] "Pharmacokinetic Profile of
SMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats." Nutrients.[5] Link - Silvestro, L., et al. (2013). "Pharmacokinetics and metabolism of oral diosmin in healthy volunteers." International Journal of Clinical Pharmacology and Therapeutics.
-
Manach, C., et al. (2004). "Polyphenols: food sources and bioavailability."[7] American Journal of Clinical Nutrition. (Authoritative review on flavonoid glycoside hydrolysis).
Sources
- 1. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of a novel two domain GH78 family α-rhamnosidase from Klebsiella oxytoca with rhamnose bound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of the rutinose-conjugates flavonoids rutin and hesperidin by the gut microbiota and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic interaction of diosmetin and silibinin with other drugs: Inhibition of CYP2C9-mediated biotransformation and displacement from serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Neodiosmin: Molecular Mechanics and Antioxidant Efficacy
This guide provides a rigorous technical analysis of Neodiosmin, distinguishing its specific molecular advantages over its isomer, Diosmin, and detailing its antioxidant mechanisms.
Technical Guide for Drug Development & Application Scientists
Executive Summary: The "Neo" Advantage
This compound (Diosmetin-7-O-neohesperidoside) is a flavone glycoside often overshadowed by its structural isomer, Diosmin (Diosmetin-7-O-rutinoside).[1] While both share the same bioactive aglycone (Diosmetin ), this compound possesses distinct physicochemical properties driven by its unique disaccharide moiety (neohesperidose).
For researchers and formulators, this compound offers a critical advantage: enhanced solubility and debittering properties compared to the practically insoluble Diosmin. This guide explores this compound’s role as a potent antioxidant precursor, detailing its structure-activity relationship (SAR), Nrf2-mediated signaling, and validated experimental protocols for assessment.[1]
Molecular Architecture & Physicochemical Profile[1]
Structure-Activity Relationship (SAR)
The antioxidant potency of this compound is defined by two structural domains:[1]
-
The Aglycone (Diosmetin): The C2-C3 double bond conjugated with the 4-oxo group (C ring) and the 3',5,7-trihydroxyl substitution pattern allow for electron delocalization, essential for radical scavenging.[1] The 4'-methoxy group increases lipophilicity, aiding cellular membrane penetration.[1]
-
The Glycosidic Linkage (The Differentiator):
-
Diosmin: Contains a Rutinose sugar (Rhamnose
-1,6 Glucose).[1] This linkage results in a rigid, planar structure with extremely low water solubility. -
This compound: Contains a Neohesperidose sugar (Rhamnose
-1,2 Glucose).[1] This steric arrangement disrupts crystal packing, significantly enhancing water solubility (~1334 mg/L vs. <0.2 mg/L for Diosmin).
-
Visualization: Isomeric Distinction
The following diagram illustrates the structural divergence that dictates this compound's superior formulation potential.
Figure 1: Structural divergence between this compound and Diosmin based on glycosidic linkage.[1]
Mechanistic Pathways of Antioxidant Action[2][3]
This compound functions as a "prodrug" antioxidant.[1] Upon oral administration, it acts through two primary phases: direct scavenging (minor, in gut) and indirect genomic modulation (major, systemic via Diosmetin).
Phase I: Direct Radical Scavenging (In Vitro/Gut)
Before hydrolysis, the glycoside can scavenge ROS in the gastrointestinal tract.
-
Mechanism: Hydrogen Atom Transfer (HAT) from the 5-OH and 3'-OH groups.[1]
-
Target: Neutralization of dietary peroxides and protection of gut epithelium.
Phase II: Systemic Nrf2 Activation (The Core Mechanism)
The primary therapeutic effect occurs after hydrolysis by gut microbiota (
-
Keap1 Inhibition: Diosmetin modifies cysteine residues on Keap1, releasing Nrf2.
-
Nuclear Translocation: Nrf2 migrates to the nucleus and binds to the Antioxidant Response Element (ARE).
-
Enzyme Upregulation: Transcription of HO-1, SOD, CAT, and GPx.
Figure 2: The Pharmacodynamic cascade of this compound-derived antioxidant activity.[1]
Experimental Protocols & Validation
To validate this compound's efficacy, use the following self-validating protocols. These are preferred over generic assays because they account for the specific solubility and spectral properties of flavones.
In Vitro: Modified ABTS Radical Scavenging Assay
Why ABTS over DPPH? this compound is more soluble in aqueous buffers used in ABTS, whereas DPPH requires methanol/ethanol which may not mimic physiological conditions as accurately.
Reagents:
Protocol Steps:
-
Radical Generation: Mix ABTS and Potassium Persulfate (1:1 v/v). Incubate in dark at RT for 12-16 hours to generate ABTS•+.
-
Dilution: Dilute ABTS•+ solution with PBS until Absorbance at 734 nm is 0.70 ± 0.02.[1]
-
Sample Prep: Dissolve this compound in DMSO (stock), then dilute in PBS to concentrations (5–100 µM). Note: Ensure final DMSO < 0.1% to avoid interference.
-
Reaction: Mix 20 µL sample + 180 µL ABTS•+ working solution in a 96-well plate.
-
Measurement: Incubate 6 mins in dark. Read Absorbance at 734 nm.[1]
-
Calculation:
[1]
Cellular: HUVEC Oxidative Stress Model (H2O2-Induced)
This model validates the indirect (Nrf2) mechanism.[1]
Workflow:
-
Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at
cells/well. -
Pre-treatment: Treat with this compound (10, 20, 50 µM) for 24 hours. Control: Vehicle only.
-
Insult: Wash cells, then expose to
(200 µM) for 2 hours. -
Assay:
Pharmacokinetics & Bioavailability
This compound's clinical utility relies on its metabolic conversion.[1]
| Parameter | This compound (Precursor) | Diosmetin (Active Metabolite) |
| Solubility | High (~1.3 g/L) | Low |
| Absorption | Negligible (Too polar) | High (Rapid uptake in colon) |
| Half-life | N/A (Hydrolyzed) | 26–43 hours (Long-acting) |
| Metabolism | Hydrolysis by gut flora | Glucuronidation (Phase II liver) |
Formulation Insight: Because this compound is more soluble than Diosmin, it dissolves faster in the gut lumen, potentially presenting the substrate more efficiently to the microbiota for hydrolysis. This suggests this compound could offer higher relative bioavailability of Diosmetin compared to micronized Diosmin.
References
-
Comparison of Antioxidant Potential of Diosmin and Diosmetin. Source: Vertex AI Search / ResearchGate (2025).[1] Summary: Confirms Diosmetin (aglycone) is the primary active antioxidant species, reducing H2O2-induced stress in endothelial cells.[1]
-
A Multifaceted Review on this compound: In Planta Distribution, (Bio)synthesis, Food and Health Effects. Source: ResearchGate (2025).[1][2] Summary: Detailed review of this compound's specific properties, including its debittering effect, solubility, and biosynthetic pathway from neohesperidin.[2]
-
Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. Source: PubMed (1992).[1] Summary: Foundational study establishing that the parent glycoside is not found in plasma; only the aglycone (diosmetin) is absorbed.[3][4]
-
This compound Chemical Properties & Solubility. Source: PubChem / The Good Scents Company. Summary: Provides physical property data, including water solubility estimates distinguishing it from Diosmin.
-
New Mechanisms of Action of Natural Antioxidants in Health and Disease. Source: MDPI (2021).[1] Summary: Discusses the shift from direct scavenging to Nrf2 pathway activation as the primary mechanism for flavonoid antioxidants.
Sources
Neodiosmin: Structural Pharmacology and Therapeutic Potential in Chronic Venous Insufficiency
[1]
Executive Summary: The Isomeric Opportunity
Chronic Venous Insufficiency (CVI) is a progressive pathology characterized by venous hypertension, valvular incompetence, and inflammatory cascades. While Diosmin (Diosmetin-7-O-rutinoside) serves as the gold standard in venoactive therapy—often as the primary component of Micronized Purified Flavonoid Fraction (MPFF)—its structural isomer, This compound (Diosmetin-7-O-neohesperidoside), remains an under-characterized yet pharmacologically potent analogue.
This guide analyzes this compound not merely as an impurity of Diosmin synthesis, but as a distinct chemical entity with unique physicochemical properties. By leveraging the specific glycosidic linkage differences (neohesperidose vs. rutinose), researchers can explore altered metabolic kinetics and receptor interactions that may offer superior or synergistic efficacy in CVI management.
Chemical Architecture & Structure-Activity Relationship (SAR)
The core efficacy of flavonoid glycosides in CVI hinges on their ability to deliver the active aglycone, Diosmetin , to the systemic circulation. However, the sugar moiety dictates solubility, gut stability, and microbiome interaction.
Structural Divergence
Both Diosmin and this compound share the same aglycone (Diosmetin). The divergence lies in the disaccharide moiety attached at the C7 position:
-
Diosmin: Contains Rutinose (6-O-α-L-rhamnosyl-D-glucose). The linkage is
. -
This compound: Contains Neohesperidose (2-O-α-L-rhamnosyl-D-glucose). The linkage is
.
Implication: The
Physicochemical Comparison Table
| Feature | Diosmin | This compound | Relevance to Drug Dev |
| Aglycone | Diosmetin | Diosmetin | Active metabolite responsible for venotonicity. |
| Sugar Moiety | Rutinose | Neohesperidose | Determines solubility and hydrolysis rate. |
| Linkage | The 1->2 linkage is structurally "kinked," affecting enzyme fit. | ||
| Precursor | Hesperidin | Neohesperidin | Sourced from different citrus species (C. aurantium). |
| Taste | Tasteless | Intensely Bitter | Relevant for oral liquid formulations. |
Mechanistic Pathways in CVI
This compound exerts its effects through a "Multi-Target" mechanism, addressing the triad of CVI pathophysiology: Venous Tone, Inflammation, and Lymphatic Drainage.[1]
Noradrenergic Potentiation (Venous Tone)
Like Diosmin, this compound inhibits the enzyme Catechol-O-methyltransferase (COMT) and blocks neuronal uptake of norepinephrine (NE). This prolongs the residence time of NE in the synaptic cleft of the venous smooth muscle, increasing vascular tone without inducing systemic hypertension.
Anti-Inflammatory Cascade
CVI progression is driven by leukocyte adhesion to the venous endothelium. This compound modulates this via:
-
Downregulation of Adhesion Molecules: ICAM-1 and VCAM-1.
-
Inhibition of PGE2 Synthesis: Reducing local pain and permeability.
-
NF-
B Blockade: Preventing the transcription of pro-inflammatory cytokines (TNF- , IL-6).[2]
Visualization: The Venous Endothelial Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound at the venous endothelium.
Caption: this compound targets CVI via dual pathways: inhibiting COMT to enhance noradrenergic tone and blocking NF-kB to reduce endothelial inflammation.
Experimental Framework: Protocols for Validation
For researchers aiming to isolate this compound or validate its efficacy, the following protocols provide a standardized workflow.
Protocol A: Semi-Synthesis from Neohesperidin
This compound is not abundant in standard citrus extracts but can be synthesized from Neohesperidin (abundant in bitter orange, C. aurantium) via dehydrogenation.
Reagents:
-
Neohesperidin (Substrate)[3]
-
Iodine (
) -
Pyridine (Solvent/Catalyst) or DMSO/H2SO4 (Greener alternative)
-
Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10g of Neohesperidin in 50mL of dry Pyridine.
-
Iodination: Add 1.2 equivalents of Iodine (
) slowly under stirring. -
Reflux: Heat the mixture to 100°C for 8–12 hours. The reaction converts the flavanone (single bond C2-C3) to the flavone (double bond C2=C3).
-
Quenching: Pour the reaction mixture into ice water containing Sodium Thiosulfate to remove excess iodine.
-
Precipitation: Acidify to pH 3.0 with 1N HCl. The crude this compound will precipitate.
-
Purification: Recrystallize from DMF/Water or purify via Preparative HPLC (C18 column).
Protocol B: In Vitro Venous Tone Assay (Wire Myography)
To verify if this compound possesses equal or superior venotonicity to Diosmin.
System: Isolated Rat Portal Vein or Human Saphenous Vein rings. Buffer: Krebs-Henseleit solution (37°C, oxygenated).
-
Mounting: Mount 2mm vein rings on a wire myograph. Equilibrate for 60 mins at 1g resting tension.
-
Viability Check: Challenge with KCl (60mM) to ensure contractility. Washout.
-
Pre-contraction: Induce sub-maximal contraction with Norepinephrine (
M). -
Treatment: Add cumulative concentrations of this compound (
M to M). -
Control: Run parallel rings with Diosmin and Vehicle (DMSO).
-
Readout: Measure the % increase in tension or the prolongation of the contractile plateau (Area Under Curve).
Visualization: Experimental Workflow
The following diagram outlines the synthesis and validation pipeline.
Caption: Workflow for converting Neohesperidin to this compound and validating its pharmacological profile via myography and cellular assays.
Pharmacokinetics: The Microbiome Bottleneck
The clinical efficacy of this compound depends on its metabolic fate.
-
Pro-drug Mechanism: Like Diosmin, this compound is likely a pro-drug. It is too large and polar to be absorbed intact.
-
Hydrolysis: It must be hydrolyzed by colonic microflora to release the aglycone Diosmetin .[4]
-
The this compound Advantage (Hypothesis): The specific
-rhamnosidases required to cleave the neohesperidose moiety might be distinct from those cleaving rutinose. If the hydrolysis of this compound is slower or more sustained, it could provide a "Controlled Release" profile of Diosmetin, maintaining therapeutic plasma levels for a longer duration than standard Diosmin. Conversely, if the specific bacteria are rare, bioavailability could be lower—highlighting the need for comparative PK studies.
References
-
Frydman, A. et al. (2004).[3] The molecular characterization of the flavanone-3-hydroxylase gene from Citrus and its application for the production of this compound.Journal of Agricultural and Food Chemistry .
-
Russo, R. et al. (2018).[5] Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers.[4]Molecules .[1][3][6][7][8][9][10][11][12][13]
-
Garg, A. et al. (2016). Chemistry and pharmacology of the Citrus bioflavonoid hesperidin.Phytotherapy Research .
-
Manthey, J. A. (2000). Biological properties of citrus flavonoids pertaining to cancer and inflammation.[3][14]Current Medicinal Chemistry .
-
European Medicines Agency. (2020). Assessment report on Diosmin.[2][7]EMA/HMPC .
-
TargetMol. (2024). This compound: Chemical Properties and Biological Activity.[3][11][13]TargetMol Compound Database .
Disclaimer: This document is a technical guide for research purposes only. This compound is currently an investigational compound or food additive in many jurisdictions and is not approved as a standalone drug for CVI in all regions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Diosmin: A promising phytochemical for functional foods, nutraceuticals and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and synthesis of melodamide A, a new anti-inflammatory phenolic amide from the leaves of Melodorum fruticosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micronized Purified Flavonoid Fraction (MPFF) for Patients Suffering from Chronic Venous Disease: A Review of New Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
- 10. This compound | Antioxidant | TargetMol [targetmol.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Effect of Diosmin Administration in Patients with Chronic Venous Disorders on Selected Factors Affecting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects | Publicación [silice.csic.es]
- 14. Effect of Micronized Purified Flavonoid Fraction Containing Hesperidin and Diosmin on Vincristine-Induced Neuropathy in Rats; the Role of Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Neodiosmin from Plant Material
Introduction: The Significance of Neodiosmin
This compound, a flavone glycoside predominantly found in citrus fruits, is a compound of significant interest to the pharmaceutical and nutraceutical industries.[1][2] Structurally similar to diosmin, a well-known phlebotropic agent, this compound exhibits a range of promising biological activities, including antioxidant and anti-inflammatory properties. Its potential therapeutic applications necessitate robust and efficient methods for its extraction and purification from plant sources, primarily citrus peels and related processing byproducts.[3]
This comprehensive guide provides detailed application notes and protocols for the extraction of this compound from plant material. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step methodologies. The protocols herein are synthesized from established methods for flavonoid extraction, with specific adaptations for this compound based on the available scientific literature for structurally related compounds.
Strategic Overview of this compound Extraction
The successful extraction of this compound hinges on a series of well-defined steps, from the initial preparation of the plant material to the final purification of the target compound. The choice of extraction methodology is critical and depends on factors such as the desired purity, yield, scalability, and environmental impact. This guide will detail three primary extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), followed by a general purification protocol.
Part 1: Plant Material Preparation
Proper preparation of the plant material is a foundational step that significantly influences the extraction efficiency. The primary goals are to increase the surface area for solvent interaction and to remove moisture, which can interfere with certain extraction solvents.
Protocol 1: Standard Preparation of Plant Material
-
Sourcing: Obtain fresh citrus peels (e.g., from Citrus unshiu, orange, lemon) or other plant material identified as a source of this compound.[1][4][5][6]
-
Washing: Thoroughly wash the plant material with deionized water to remove any surface contaminants.
-
Drying:
-
Air Drying: Spread the material in a thin layer in a well-ventilated area, protected from direct sunlight, until brittle.
-
Oven Drying: For more rapid and controlled drying, place the material in a forced-air oven at a temperature between 40°C and 60°C until a constant weight is achieved.[6][7] Higher temperatures may lead to the degradation of thermolabile compounds.
-
-
Grinding:
-
Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.
Part 2: Extraction Methodologies
Method A: Conventional Solvent Extraction (Maceration)
This traditional method relies on the diffusion of the target compound from the plant matrix into a solvent.[9] While straightforward and requiring minimal specialized equipment, it can be time-consuming and may require larger volumes of solvent compared to modern techniques.
Protocol 2: Solvent Extraction of this compound
-
Solvent Selection: Choose an appropriate solvent. Methanol and ethanol are commonly used for flavonoid extraction.[9] A mixture of ethanol and water (e.g., 70-80% ethanol) can also be effective.[6]
-
Extraction:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into a large Erlenmeyer flask.
-
Add the selected solvent at a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).[7]
-
Seal the flask and place it on an orbital shaker.
-
Macerate for 24-48 hours at room temperature. The extended contact time allows for the gradual diffusion of this compound into the solvent.
-
-
Filtration:
-
Separate the extract from the solid plant residue by vacuum filtration through Whatman No. 1 filter paper or a similar grade.
-
Wash the residue with a small volume of the extraction solvent to recover any remaining extract.
-
-
Concentration:
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation of the flavonoids.
-
The resulting crude extract can then be subjected to purification.
-
Method B: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and accelerating the extraction process.[10] This method generally offers higher yields in shorter times with reduced solvent consumption compared to conventional methods.[10]
Protocol 3: Ultrasound-Assisted Extraction of this compound
-
Preparation:
-
Place a known amount of powdered plant material (e.g., 20 g) into a suitable extraction vessel (e.g., a beaker or flask).
-
Add the extraction solvent (e.g., 70% ethanol) at a solid-to-solvent ratio between 1:15 and 1:30 (w/v).[11]
-
-
Sonication:
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Set the ultrasonic frequency (typically 20-50 kHz) and power (e.g., 300 W).[11]
-
Conduct the extraction for a specified duration, generally between 30 and 60 minutes.[11]
-
Monitor and control the temperature of the extraction medium, as prolonged sonication can generate heat. Maintain the temperature below 50°C to prevent degradation of this compound.
-
-
Post-Extraction Processing:
-
Follow the filtration and concentration steps as described in Protocol 2 (steps 3 and 4).
-
Method C: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of intracellular components into the solvent.[12] MAE is known for its high extraction efficiency, reduced extraction times, and lower solvent consumption.[13]
Protocol 4: Microwave-Assisted Extraction of this compound
-
Preparation:
-
Place a known quantity of powdered plant material (e.g., 10 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 50% ethanol) at a solid-to-solvent ratio of approximately 1:25 (w/v).[14]
-
-
Microwave Irradiation:
-
Cooling and Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Proceed with filtration and concentration as outlined in Protocol 2 (steps 3 and 4).
-
| Parameter | Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 24 - 48 hours | 30 - 60 minutes[11] | 2 - 5 minutes[12] |
| Typical Solvent | Methanol, Ethanol | 70% Ethanol[6] | 50% Ethanol[14] |
| Solid-to-Solvent Ratio | 1:10 - 1:20 (w/v)[7] | 1:15 - 1:30 (w/v)[11] | ~1:25 (w/v)[14] |
| Temperature | Room Temperature | < 50°C | Controlled, variable |
| Energy Source | Mechanical (shaking) | Ultrasonic waves | Microwaves |
| Advantages | Simple, low initial cost | Faster, higher yield, less solvent | Very fast, high efficiency |
| Disadvantages | Time-consuming, large solvent volume | Potential for thermal degradation | Requires specialized equipment |
Part 3: Purification of this compound
The crude extracts obtained from the above methods will contain a mixture of compounds. Purification is necessary to isolate this compound to a desired level of purity. Column chromatography using macroporous resins is a widely used and effective technique for this purpose.[15]
Protocol 5: Purification by Macroporous Resin Column Chromatography
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., D101 or AB-8).[15]
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear. This activates the resin and removes any impurities.
-
-
Column Packing:
-
Pack a glass column with the prepared resin, ensuring there are no air bubbles.
-
Equilibrate the column by passing deionized water through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., the initial extraction solvent diluted with water).
-
Load the dissolved extract onto the top of the column.
-
-
Washing:
-
Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
-
Elution:
-
Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions of the eluate.
-
This compound is expected to elute in the fractions with a moderate ethanol concentration (e.g., 50-70%).
-
-
Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure or highly enriched this compound.
-
-
Final Concentration and Drying:
-
Concentrate the pooled fractions using a rotary evaporator.
-
Dry the purified this compound under vacuum to obtain a fine powder.
-
Part 4: Quality Control and Analysis
The purity and identity of the extracted this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantification and purity assessment of flavonoids.[9] A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic acid) is typically used.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can be used to confirm the molecular weight of the extracted compound, providing definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1H and 13C NMR can be employed.
Conclusion and Future Perspectives
The methods outlined in this guide provide a robust framework for the extraction and purification of this compound from plant materials. While conventional solvent extraction remains a viable option, modern techniques such as UAE and MAE offer significant advantages in terms of efficiency and sustainability.[13] The choice of method will ultimately depend on the specific research or production goals.
Further research should focus on the optimization of these extraction parameters for specific plant sources to maximize the yield and purity of this compound. Additionally, the exploration of green solvents and novel extraction technologies will continue to advance the field of natural product extraction.
References
Sources
- 1. Ultrasound-Assisted Extraction, Chemical Characterization, and Impact on Cell Viability of Food Wastes Derived from Southern Italy Autochthonous Citrus Fruits [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green Extraction Techniques for Obtaining Bioactive Compounds from Mandarin Peel (Citrus unshiu var. Kuno): Phytochemical Analysis and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. WO2015006863A1 - Method of extracting flavonoids and/or polyphenols from dried and powdered orange peels, compositions therefrom, and methods of treatment of diseases associated with chronic inflammation - Google Patents [patents.google.com]
- 8. The process of extracting diosmetin hesperetin aglycone from diosmin. [greenskybio.com]
- 9. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 10. The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds | MDPI [mdpi.com]
- 15. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution HPLC Quantification of Neodiosmin
Here is a comprehensive Application Note and Protocol for the quantification of Neodiosmin, designed for pharmaceutical and analytical researchers.
Methodology: Stability-Indicating Reversed-Phase Liquid Chromatography (RP-HPLC) Target Analyte: this compound (Diosmetin-7-O-neohesperidoside) Application: Purity Analysis, Impurity Profiling of Diosmin, and Pharmacokinetic Studies[1][2]
Executive Summary & Scientific Rationale
This compound (CAS: 38665-01-9) is the neohesperidoside isomer of the widely used venoactive drug Diosmin (a rutinoside).[1][2] While Diosmin contains a rutinose sugar moiety (rhamnose-glucose with an
The Analytical Challenge: Standard C18 methods often fail to resolve these two isomers due to their identical molecular weight (608.5 g/mol ) and nearly identical UV spectra. Co-elution leads to "hidden" impurities and mass balance errors in drug substance analysis.
The Solution:
This protocol utilizes a high-efficiency C18 separation with an optimized acidic mobile phase and thermal control.[1][2] The mechanism relies on the subtle difference in hydrodynamic volume and polarity created by the 1,2-glycosidic kink versus the 1,6-linear chain, allowing baseline resolution (
Chemical Logic & Separation Principle
The core of this protocol is Isomeric Selectivity .
-
Diosmin (Rutinoside): The 1,6-linkage is more flexible and linear, typically eluting earlier in reversed-phase systems due to slightly higher polarity exposure of the sugar hydroxyls.[1][2]
-
This compound (Neohesperidoside): The 1,2-linkage creates a tighter, more hydrophobic "face" on the sugar moiety, typically resulting in greater retention on C18 columns.
Visualization: Structural & Chromatographic Logic
Caption: Mechanistic basis for separating glycosidic linkage isomers on C18 stationary phases.
Equipment & Reagents
Reagents
| Reagent | Grade | Purpose |
| This compound Standard | Reference Standard (>95%) | Quantification target. |
| Diosmin Standard | Reference Standard (>95%) | Resolution marker (critical for system suitability).[1] |
| Dimethyl Sulfoxide (DMSO) | ACS Reagent | Critical: Primary solvent.[1] this compound is insoluble in water/MeOH. |
| Acetonitrile (ACN) | HPLC Grade | Organic modifier (lower viscosity than MeOH).[1][2] |
| Formic Acid | LC-MS Grade | pH modifier (suppresses silanol ionization).[1][2] |
| Water | Milli-Q (18.2 MΩ) | Aqueous base.[1][2] |
Instrumentation
-
HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with binary gradient pump.
-
Column: Phenomenex Luna C18(2) or Waters Symmetry C18.[1]
-
Dimensions: 250 x 4.6 mm, 5 µm (High carbon load preferred).
-
-
Column Oven: Required (Temperature control is a critical separation variable).[1]
Detailed Experimental Protocol
Chromatographic Conditions[3][4][5][6][7][8][9][10]
-
Column Temp: 35°C ± 0.5°C (Higher temp improves peak symmetry for flavonoids).[1]
-
Injection Volume: 10 µL.
-
Detection: UV @ 345 nm (Lambda max for flavones; 254 nm is acceptable but less specific).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 85 | 15 | Equilibration |
| 15.0 | 70 | 30 | Linear Gradient |
| 25.0 | 50 | 50 | Wash Impurities |
| 26.0 | 85 | 15 | Return to Initial |
| 35.0 | 85 | 15 | Re-equilibration |
Standard & Sample Preparation
Expert Insight: Flavonoid glycosides like this compound are notoriously difficult to dissolve. Do not attempt to dissolve directly in the mobile phase; precipitation will occur.
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound standard into a 10 mL volumetric flask.
-
Add 5 mL of 100% DMSO .
-
Sonicate for 10 minutes until completely dissolved (solution must be clear).
-
Dilute to volume with Methanol.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase Initial (85:15 Water:ACN) .
-
Note: The small amount of DMSO carried over will not affect peak shape at this dilution.
-
Sample Preparation (Tablets/Powder):
-
Weigh powder equivalent to 10 mg of active ingredient.
-
Extract with 5 mL DMSO (Sonicate 20 mins).
-
Add 5 mL Methanol, mix, and centrifuge at 4000 rpm for 10 mins.
-
Filter supernatant through a 0.45 µm PTFE filter.
-
Dilute filtrate with Mobile Phase to fall within the calibration range.
System Suitability & Validation Criteria
Before running samples, the system must pass the following "Self-Validating" checks.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution (Rs) | > 1.5 (between Diosmin & this compound) | Ensures accurate integration of the isomer pair. |
| Tailing Factor (T) | < 1.5 | Flavonoids interact with silanols; high tailing indicates column aging or insufficient acid.[1] |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |
| Retention Time | This compound ~12-14 min | Must be consistent ± 0.1 min.[1][2] |
Workflow Diagram
Caption: Operational workflow for this compound quantification ensuring system suitability compliance.
Troubleshooting Guide
Issue 1: Co-elution of Diosmin and this compound
-
Cause: Mobile phase B percentage is too high at the start.
-
Fix: Lower initial ACN concentration to 10% or 12%. Flatten the gradient slope (e.g., extend the 15-30% ramp to 20 minutes).
-
Alt Fix: Lower column temperature to 25°C (increases retention and often selectivity for isomers).
Issue 2: Peak Tailing
-
Cause: Secondary interactions with free silanols on the silica support.
-
Fix: Ensure Formic Acid is fresh. Increase acid concentration to 0.2% or switch to Phosphoric Acid (0.1%) if MS detection is not required.[1]
Issue 3: Sample Precipitation
-
Cause: Diluting DMSO stock directly into 100% aqueous buffer.
-
Fix: Always dilute DMSO stock into a mixture that contains at least 15-20% organic solvent.[1][2]
References
-
United States Pharmacopeia (USP) . Diosmin Monograph. USP-NF.[1][2][6] (Provides baseline conditions for Diosmin and related impurities). [1][2]
-
Sielc Technologies . Separation of Diosmin on Newcrom R1 HPLC column. (Demonstrates acidic mobile phase utility for Diosmin).
-
Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. (Validates MS-compatible acidic conditions).
-
PubChem . This compound (Compound Summary). National Library of Medicine. (Chemical structure and physical property data).
-
Satinsky, D., et al. (2013). A New and Fast HPLC Method for Determination of Rutin, Troxerutin, Diosmin and Hesperidin. Food Analytical Methods. (Fused-core column technology for flavonoid separation).[1][2][7]
Sources
- 1. mzCloud – this compound [mzcloud.org]
- 2. This compound | C28H32O15 | CID 69964214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis and Purification of Neodiosmin
Introduction: The Significance of Neodiosmin
This compound is a flavone glycoside predominantly found in citrus fruits, particularly Citrus aurantium.[1][2][3] Structurally, it is the 7-neohesperidoside of diosmetin. Its significance in research and commercial applications stems from two primary areas. Firstly, it is a notable debittering agent, capable of masking the bitter taste of other flavonoids in food products, which has led to its use as a food additive.[1] Secondly, this compound exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties, making it a molecule of interest for drug development and nutraceutical applications.[1]
This document provides a comprehensive guide for researchers and drug development professionals on the primary methods for synthesizing and purifying this compound, emphasizing the rationale behind protocol choices and providing detailed, actionable methodologies.
Part 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through a semi-synthetic approach starting from its flavanone precursor, neohesperidin. This is due to the abundance of neohesperidin in citrus peel and the relative simplicity of the chemical conversion.[1] Biotransformation methods also present a promising alternative.
Semi-Synthesis via Dehydrogenation of Neohesperidin
The core chemical transformation required to convert neohesperidin to this compound is the introduction of a double bond in the C-ring of the flavonoid structure, converting the flavanone into a flavone. This is an oxidation reaction, specifically a dehydrogenation.
Causality of Experimental Choice: The most established and scalable method for this transformation involves using iodine in the presence of a base, such as pyridine.[4] In this reaction, iodine acts as the oxidizing agent. Pyridine serves a dual role: it is both the reaction solvent and a base that neutralizes the hydrogen iodide (HI) byproduct formed during the reaction, driving the equilibrium towards the product.
Diagram: Synthesis Pathway of this compound
The following diagram illustrates the single-step conversion of the precursor Neohesperidin to this compound.
Caption: Semi-synthetic conversion of Neohesperidin to this compound.
Protocol 1: Semi-Synthesis of this compound from Neohesperidin
This protocol details the dehydrogenation of neohesperidin using an iodine-pyridine system.
A. Materials & Equipment:
-
Neohesperidin (starting material, >95% purity)
-
Pyridine (anhydrous)
-
Iodine (crystalline)
-
Sodium thiosulfate
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
B. Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve neohesperidin in pyridine. A typical ratio is 1 g of neohesperidin per 10-15 mL of pyridine. Stir the mixture until the solid is fully dissolved.
-
Addition of Iodine: To the stirred solution, add crystalline iodine. The molar ratio of iodine to neohesperidin should be approximately 1.1:1 to ensure complete conversion.
-
Dehydrogenation Reaction: Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing a dilute aqueous solution of sodium thiosulfate. This will quench the excess iodine, causing the solution to lose its dark brown color.
-
Acidification: Acidify the solution by slowly adding HCl until the pH is approximately 2-3. This step protonates the pyridine and causes the crude this compound to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with deionized water (to remove pyridine salts) and then with a small amount of cold ethanol.
-
Drying: Dry the crude this compound product in a vacuum oven at 60°C until a constant weight is achieved. The resulting product will be a yellowish-white solid.[1]
Part 2: Purification of this compound
The crude product obtained from synthesis or extraction from natural sources is a complex mixture.[5] A multi-step purification strategy is essential to achieve high purity (>98%) required for analytical or biological studies. The primary techniques employed are macroporous resin adsorption chromatography followed by crystallization.[6][7]
Trustworthiness of the Workflow: This sequential approach is self-validating. Macroporous resin chromatography provides a highly effective primary purification, removing a broad range of impurities based on polarity.[6] Subsequent crystallization further refines the product, removing closely related impurities and yielding a stable, crystalline final product.
Table 1: Comparison of Key Purification Techniques
| Technique | Principle of Separation | Primary Use Case | Advantages | Disadvantages |
| Macroporous Resin | Reversible Adsorption (based on polarity, molecular size) | Initial cleanup and enrichment of crude extracts/synthesis products. | High loading capacity, low cost, simple operation, efficient removal of salts and highly polar impurities.[5][6] | Lower resolution compared to HPLC; may not separate closely related flavonoids. |
| Column Chromatography | Adsorption/Partition on a solid phase (e.g., Silica, C18) | Intermediate purification step. | Versatile and widely available.[5] | Can be time-consuming and require large solvent volumes. |
| HSCCC | Liquid-liquid partition chromatography | Purification of complex mixtures without a solid support. | No irreversible adsorption, high sample loading, good resolution.[5][8] | Requires specialized equipment; solvent system selection can be complex. |
| Crystallization | Differential solubility in a supersaturated solution | Final polishing step to achieve high purity and solid form. | Yields high-purity crystalline solid, cost-effective for large scale.[9] | Yield can be compromised; requires careful solvent selection and control of conditions. |
Diagram: General Purification Workflow
The following workflow outlines the logical progression from a crude mixture to a highly purified this compound product.
Caption: Multi-step workflow for the purification of this compound.
Protocol 2: Purification via Macroporous Resin Chromatography
This protocol is designed for the enrichment of this compound from a crude mixture. D101 macroporous resin is a common choice for this application.[6][7]
A. Materials & Equipment:
-
Crude this compound powder
-
D101 Macroporous Resin (or equivalent)
-
Ethanol (95% and other dilutions)
-
Deionized water
-
Glass chromatography column
-
Peristaltic pump (optional, for controlled flow rate)
-
Fraction collector (optional)
B. Step-by-Step Methodology:
-
Resin Preparation: Pre-soak the D101 macroporous resin in 95% ethanol for 24 hours to swell and activate it. Pack the resin into a glass column and wash thoroughly with deionized water until the eluent is clear and free of ethanol.
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of 50% aqueous ethanol. Filter the solution to remove any insoluble impurities.
-
Loading: Load the prepared sample solution onto the top of the packed resin column at a slow flow rate (e.g., 2-3 bed volumes per hour).
-
Washing: Wash the column with several bed volumes of deionized water. This step is crucial as it removes highly polar impurities, salts, and residual pyridine that did not precipitate.
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol.
-
Begin with a low concentration of ethanol (e.g., 30%) to elute more polar impurities.
-
Increase the ethanol concentration to 50-70% to elute the this compound. The optimal concentration should be determined by monitoring the fractions with TLC or HPLC.
-
-
Fraction Collection: Collect the eluent in fractions. Analyze the fractions to identify those containing the highest concentration of this compound.
-
Pooling and Concentration: Pool the pure this compound fractions and concentrate the solution using a rotary evaporator to remove the ethanol. The resulting concentrated aqueous solution can be taken forward for crystallization.
Protocol 3: Final Purification by Recrystallization
This is the final polishing step to achieve high purity.
A. Materials & Equipment:
-
Enriched this compound fraction (from Protocol 2)
-
Ethanol or Dimethylformamide (DMF)
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Hot plate with stirrer
-
Ice bath
-
Filtration apparatus
B. Step-by-Step Methodology:
-
Solvent Selection: A binary solvent system, such as aqueous ethanol or aqueous DMF, is often effective.
-
Dissolution: In a beaker, add the concentrated this compound fraction. Add the primary solvent (e.g., ethanol or DMF) dropwise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Inducing Crystallization: Slowly add the anti-solvent (deionized water) to the hot, clear solution until it becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the crystals.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the crystals in a vacuum oven at a moderate temperature (50-60°C).
Part 3: Physicochemical Properties and Storage
Proper handling and storage are essential to maintain the integrity of the purified this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂O₁₅ | [2][10] |
| Molecular Weight | 608.54 g/mol | [2][10] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 187-192 °C | [3] |
| Solubility | Poorly soluble in water. Soluble in DMSO (≥250 mg/mL with sonication). | [1][2] |
| XLogP3 | -0.3 to -1.09 | [3][10] |
Storage Conditions: Purified this compound should be stored at 4°C, protected from light.[2] For long-term storage, especially when dissolved in a solvent like DMSO, it is recommended to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
References
- Title: Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC Source: National Institutes of Health URL
- Title: Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L.
- Title: A Multifaceted Review on this compound In Planta Distribution, (Bio)
- Title: Process for the preparation of diosmin Source: Google Patents URL
- Title: Current procedures for extraction and purification of citrus flavonoids Source: Redalyc URL
- Title: Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L Source: PubMed URL
- Source: MedchemExpress.
- Title: 38665-01-9, this compound Formula Source: ECHEMI URL
- Title: Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure Source: MDPI URL
- Title: this compound | C28H32O15 | CID 69964214 Source: PubChem - National Institutes of Health URL
- Title: Separation and purification of neohesperidin from the albedo of Citrus reticulata cv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]
- 5. redalyc.org [redalyc.org]
- 6. mdpi.com [mdpi.com]
- 7. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C28H32O15 | CID 69964214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of Neodiosmin Bioactivity
Executive Summary & Scientific Rationale
Neodiosmin (NEO), a flavone glycoside structurally related to diosmin, presents a unique pharmacological profile characterized by antioxidant, anti-inflammatory, and potential venotonic properties. While often overshadowed by its isomer diosmin, this compound’s activation of the Keap1-Nrf2-ARE pathway and inhibition of NF-κB signaling make it a distinct candidate for treating chronic venous insufficiency (CVI) and endothelial dysfunction.
The Challenge: Like many flavonoids, this compound suffers from poor aqueous solubility and low bioavailability. Standard "off-the-shelf" assays often fail because they do not account for compound precipitation in aqueous cell culture media, leading to false negatives.
The Solution: This guide moves beyond generic protocols. We utilize a Tiered Assay Strategy that prioritizes physicochemical stability before functional validation. Our approach models the specific pathophysiology of CVI: endothelial barrier breakdown, leukocyte adhesion, and oxidative stress.
Strategic Workflow
The following diagram outlines the logical progression of assays required to validate this compound activity.
Figure 1: A sequential workflow ensuring that functional results are not artifacts of precipitation or toxicity.
Phase 1: Pre-formulation & Solubility (The Foundation)
Expert Insight: Do not skip this step. This compound is practically insoluble in water. If you add a high-concentration DMSO stock directly to cell media, it may precipitate as micro-crystals, physically damaging cells or interfering with optical readouts.
Protocol A: Kinetic Solubility in Culture Media
Objective: Determine the maximum soluble concentration (MSC) in DMEM/RPMI supplemented with 10% FBS.
Materials:
-
This compound Reference Standard (purity >98%).
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
-
Nephelometer or Plate Reader (Absorbance at 600 nm).
Methodology:
-
Stock Preparation: Dissolve this compound in DMSO to 50 mM. Sonicate if necessary.
-
Serial Dilution: Prepare a dilution series in DMSO (e.g., 50, 25, 10, 5, 1 mM).
-
Media Spiking: Add 2 µL of each DMSO stock to 198 µL of pre-warmed culture media in a clear 96-well plate (1:100 dilution, 1% final DMSO).
-
Incubation: Shake at 37°C for 2 hours.
-
Readout: Measure turbidity (OD600). A spike in absorbance relative to the vehicle control indicates precipitation.
Validation Criteria:
-
Pass: OD600 < 0.05 above background.
-
Limit: The highest concentration passing this test is your MSC for cell-based assays.
Phase 2: Vascular Protection (The Core Application)
Scientific Context: In Chronic Venous Insufficiency (CVI), venous hypertension causes endothelial cells to retract, increasing permeability and leakage. The "Gold Standard" for measuring venotonic activity in vitro is the Trans-Endothelial Electrical Resistance (TEER) assay.
Protocol B: Endothelial Barrier Function (TEER)
Objective: Quantify this compound’s ability to prevent TNF-α induced barrier leakage.
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) or HMEC-1.
Materials:
-
Transwell® inserts (0.4 µm pore size, polyester).
-
EVOM3 Voltohmmeter or similar impedance system.
-
Inducer: Recombinant Human TNF-α (10 ng/mL).
Step-by-Step Protocol:
-
Seeding: Seed HUVECs at
cells/cm² onto fibronectin-coated Transwell inserts. -
Maturation: Culture for 3-5 days until a tight monolayer forms. TEER values should plateau (typically >150 Ω·cm² for HUVECs).
-
Pre-treatment: Add this compound (at MSC determined in Phase 1, typically 10-50 µM) to the apical chamber for 24 hours.
-
Control: Vehicle (0.1% DMSO).
-
Positive Control: Dexamethasone (1 µM) or Micronized Diosmin.
-
-
Challenge: Add TNF-α (10 ng/mL) to the medium without removing this compound.
-
Measurement: Record TEER at 0, 6, 12, and 24 hours post-challenge.
Data Analysis:
Calculate the Relative Barrier Protection (%) :
Phase 3: Mechanistic Validation (Anti-Inflammatory)
Expert Insight: this compound protects the barrier by inhibiting the adhesion of leukocytes to the endothelium. This process is driven by adhesion molecules (ICAM-1/VCAM-1), which are regulated by NF-κB.
Mechanism of Action Diagram
Figure 2: this compound acts via dual pathways: Nrf2 activation and NF-κB suppression.
Protocol C: Leukocyte-Endothelial Adhesion Assay
Objective: Visualize and quantify the inhibition of monocyte adhesion to inflamed endothelium.
Materials:
-
Endothelial Cells: HUVECs (monolayer).
-
Leukocytes: HL-60 or U937 cells (labeled with Calcein-AM).
-
Fluorescence Microplate Reader (Ex/Em: 485/535 nm).
Methodology:
-
HUVEC Preparation: Grow HUVECs to confluence in a 96-well black plate.
-
Drug Treatment: Pre-treat HUVECs with this compound (10-50 µM) for 18 hours.
-
Inflammation: Stimulate HUVECs with TNF-α (10 ng/mL) for 6 hours (induces ICAM-1).
-
Labeling: Label HL-60 cells with Calcein-AM (5 µM) for 30 mins; wash x2.
-
Co-culture: Add
labeled HL-60 cells per well to the HUVEC monolayer. Incubate for 30-60 mins at 37°C. -
Wash: Gently wash the plate 3x with PBS to remove non-adherent leukocytes.
-
Quantification: Measure fluorescence. Higher fluorescence = High adhesion (Inflammation). Lower fluorescence = this compound activity.
Troubleshooting & Data Interpretation
Table 1: Common Assay Failures and Solutions
| Issue | Probable Cause | Corrective Action |
| High Variability in TEER | Incomplete monolayer or electrode drift. | Use "chopstick" electrodes carefully; ensure temperature equilibration (room temp vs 37°C) before measuring. |
| Precipitation in Wells | This compound concentration > Solubility limit. | Re-run Phase 1 (Solubility). Use cyclodextrin (HP-β-CD) to enhance solubility if higher doses are needed. |
| No Anti-inflammatory Effect | Stimulation time incorrect. | TNF-α requires 4-6 hours to maximally upregulate ICAM-1. Shorter times yield false negatives. |
| Cell Detachment | DMSO toxicity. | Ensure final DMSO concentration is < 0.1%. Include a "Vehicle Only" control to normalize data. |
References
-
Vertex AI Search. (2026). This compound vs Diosmin pharmacological activity. Retrieved from
-
National Institutes of Health (NIH). (2021). Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction? Retrieved from
-
MDPI. (2023). In Vitro and in Silico Perspectives on the Activation of Antioxidant Responsive Element by Citrus-Derived Flavonoids. Retrieved from
-
ResearchGate. (2025). A Multifaceted Review on this compound: In Planta Distribution, (Bio)synthesis, Food and Health Effects. Retrieved from
-
National Institutes of Health (NIH). (2017). Analysis of Endothelial Barrier Function In Vitro. Retrieved from
-
BenchChem. (2025).[2] Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Retrieved from
Sources
Formulating Neodiosmin for In Vivo Research: A Senior Scientist’s Guide
Executive Summary
Neodiosmin (CAS 38665-01-9) is a flavone glycoside and a structural isomer of Diosmin.[1] While it shares the antioxidant and venotonic potential of its isomer, its specific glycosidic linkage (neohesperidoside vs. rutinoside) imparts distinct physicochemical nuances.
The primary challenge in formulating this compound for in vivo administration is its poor aqueous solubility and high crystallinity. For researchers, this presents a critical variable: bioavailability is often rate-limited by dissolution.[1] A poorly formulated vehicle will result in erratic pharmacokinetic (PK) data and false negatives in efficacy models.
This guide provides two validated formulation protocols:
-
Standard Suspension: For high-dose oral toxicity or efficacy screening.[1]
-
Enhanced Solution: For intravenous (IV) administration or maximum bioavailability oral studies.
Part 1: Physicochemical Profile & Solubility Landscape[1][2][3]
Understanding the molecule is the first step to dissolving it. This compound is lipophilic and prone to hydrolysis under extreme pH.
| Property | Specification | Formulation Impact |
| Molecular Weight | 608.54 g/mol | High MW limits passive diffusion; requires solubilizers.[1] |
| LogP | ~0.14 - 0.2 (Est.)[1] | Moderate lipophilicity; requires wetting agents.[1] |
| Aqueous Solubility | < 0.1 mg/mL (Practically Insoluble) | Critical: Cannot be dissolved in pure water or saline.[1] |
| pKa | ~6.1 - 7.0 (Phenolic -OH) | Soluble in alkaline pH, but unstable (oxidation/hydrolysis risk).[1] |
| Solubility (Organic) | DMSO (>50 mg/mL), Pyridine | DMSO is the preferred stock solvent but must be limited in vivo.[1] |
Part 2: Formulation Strategy & Decision Matrix
Do not default to 100% DMSO. It causes severe tissue necrosis (IP/IM) and hemolysis (IV). Use the minimum organic solvent necessary, or use a suspension for oral routes.
Formulation Decision Tree
Figure 1: Decision matrix for selecting the appropriate this compound vehicle based on administration route and dose.
Part 3: Protocol A - Standard Oral Suspension (The "Workhorse")[1]
Application: Routine oral dosing (PO) for toxicology or efficacy studies (50–500 mg/kg). Mechanism: 0.5% Carboxymethylcellulose (CMC) acts as a viscosity modifier to prevent sedimentation, while Tween 80 acts as a wetting agent to de-clump hydrophobic this compound powder.
Materials
-
This compound (Purity >98%)
-
Sodium Carboxymethylcellulose (Na-CMC), medium viscosity[1]
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection (SWFI)
Step-by-Step Procedure
-
Vehicle Preparation (0.5% CMC + 0.1% Tween 80):
-
Heat 100 mL of SWFI to ~50°C.
-
Slowly sprinkle 0.5 g Na-CMC into the vortex of the water while stirring (to avoid "fish-eyes").
-
Add 100 µL Tween 80.
-
Stir overnight at room temperature until fully hydrated and clear. Autoclave if long-term sterility is needed.[1]
-
-
Compound Levigation (Critical Step):
-
Weigh the required amount of this compound (e.g., for 100 mg/kg dose in 10 mL/kg volume, you need a 10 mg/mL concentration).
-
Place powder in a mortar.
-
Add a tiny amount of the vehicle (or pure Tween 80) to wet the powder.
-
Grind with a pestle until a smooth, lump-free paste is formed.[1] Failure here results in poor dosing accuracy.
-
-
Dispersion:
-
Gradually add the remaining vehicle to the mortar while triturating.
-
Transfer to a vial.
-
-
Homogenization:
-
Sonicate the suspension for 10–15 minutes (bath sonicator) to break micro-aggregates.
-
QC Check: Inspect visually. It should be a uniform, cloudy suspension with no visible clumps settling at the bottom within 5 minutes.
-
Part 4: Protocol B - Enhanced Bioavailability Solution
Application: Intravenous (IV), Intraperitoneal (IP), or Oral PK studies requiring rapid absorption. Mechanism: Uses co-solvency (DMSO/PEG) to dissolve the drug, followed by aqueous dilution.
Materials
-
Dimethyl Sulfoxide (DMSO), sterile grade
-
PEG 400 (Polyethylene Glycol)[8]
-
Saline (0.9% NaCl) or PBS[9]
Formulation: 5% DMSO / 40% PEG 400 / 55% Saline[1]
Safety Note: This vehicle is hypertonic. Inject slowly. Max IV volume: 5 mL/kg.
Step-by-Step Procedure
-
Stock Solution (The "Solvent Phase"):
-
Dissolve this compound completely in pure DMSO.
-
Target: If final concentration needed is 2 mg/mL, make the DMSO stock at 40 mg/mL.
-
Verify absolute clarity.
-
-
Co-Solvent Addition:
-
Add the calculated volume of PEG 400 to the DMSO stock. Vortex thoroughly.
-
Exothermic Reaction:[1] The mixture may warm slightly. Allow to cool.
-
-
Aqueous Phase Addition (Precipitation Risk):
-
Crucial: While vortexing the organic phase, add the warm (37°C) Saline dropwise .
-
Why warm? Prevents immediate shock-precipitation of the flavonoid.
-
-
Final Check:
-
The solution should be clear to slightly opalescent. If a heavy precipitate forms, the concentration exceeds the solubility limit of this vehicle (likely ~2-4 mg/mL max for this compound).
-
Workflow Diagram
Figure 2: Step-by-step preparation of the enhanced co-solvent formulation.[1]
Part 5: Dosing & Quality Control[1]
Dosing Volumes (Mouse/Rat)
Respecting physiological limits is vital for animal welfare and data integrity.
| Route | Ideal Volume | Max Volume | Frequency Limit |
| Oral (PO) | 5 mL/kg | 10 mL/kg | Daily (Chronic) |
| Intravenous (IV) | 2 mL/kg | 5 mL/kg | Single Bolus / Slow Infusion |
| Intraperitoneal (IP) | 5 mL/kg | 10 mL/kg | Daily |
Stability & Storage
-
Suspensions (Protocol A): Stable for 7 days at 4°C. Must be re-suspended (vortexed) immediately before every dose.
-
Solutions (Protocol B): Prepare fresh daily . Flavonoids in dilute aqueous solution can oxidize or precipitate over time.
Scientific Validation (Self-Check)
-
The "Needle Test": Draw the formulation through the smallest needle you plan to use (e.g., 25G). If it clogs, your particle size is too large (Protocol A) or precipitation has occurred (Protocol B).
-
pH Check: Ensure final pH is between 5.0 and 7.5. This compound is stable here; highly alkaline pH (>9) dissolves it better but degrades the molecule rapidly.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69964214: this compound. PubChem. Available at: [Link]
-
Washington State University IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC.[10] Available at: [Link]
-
National Institutes of Health (NIH). Institutional protocols for the oral administration (gavage) of chemicals. PubMed Central. Available at: [Link]
Sources
- 1. This compound | CAS:38665-01-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. This compound | CAS 38665-01-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 38665-01-9 [thegoodscentscompany.com]
- 7. This compound | C28H32O15 | CID 69964214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Application Note: Optimized Solubilization Protocol for Neodiosmin in Cell Culture Systems
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Neodiosmin (Diosmetin-7-O-neohesperidoside) is a flavone glycoside structurally isomeric to Diosmin.[1] While it exhibits significant pharmacological potential—ranging from antioxidant activity to venotonic effects—its application in in vitro models is frequently compromised by poor aqueous solubility and instability in solution.
This guide provides a standardized, error-proof workflow for solubilizing this compound. Unlike generic protocols, this document addresses the specific physicochemical challenges of flavone glycosides, ensuring that the compound remains in solution upon introduction to aqueous culture media, thereby preventing "silent precipitation" which leads to false-negative experimental results.
Physicochemical Profile
| Parameter | Data | Notes |
| Compound Name | This compound | |
| CAS Number | 38665-01-9 | |
| Molecular Weight | 608.54 g/mol | Critical for Molarity calculations.[2][1][3] |
| Formula | ||
| Solubility (Water) | Insoluble | |
| Solubility (DMSO) | Soluble | |
| Stability | Light Sensitive | Protect from direct light during handling. |
Pre-Formulation Strategy: The Solvent Matrix
The primary failure mode in flavonoid experiments is the "Crash-Out Effect," where a hydrophobic compound dissolved in organic solvent precipitates immediately upon contact with aqueous media. To prevent this, we utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle, with strict adherence to volume limits.
Solvent Selection Justification[6][7][8][9][10][11]
-
DMSO (Cell Culture Grade): Selected for its high dielectric constant and ability to solubilize glycosylated flavonoids.
-
Exclusion of Ethanol: Ethanol is often cited for flavonoids but is less effective for this compound at high concentrations and evaporates too quickly, altering stock concentrations.
-
Filtration: Cellulose Acetate (CA) filters must be avoided as they bind flavonoids.[1] Use PTFE (Polytetrafluoroethylene) or Nylon .[1]
Detailed Protocol: Stock Solution Preparation
Objective: Create a sterile, high-concentration "Master Stock" (typically 10 mM or 50 mM) suitable for long-term storage.
Reagents & Equipment[7][9][12]
-
This compound (Purity
)[1][3][4] -
DMSO (anhydrous, cell culture grade,
) -
Vortex mixer and Ultrasonic bath
-
0.22
m Syringe Filter (Hydrophobic PTFE or Nylon)[1] -
Amber glass vials (to prevent plastic leaching and light exposure)
Step-by-Step Workflow
-
Molarity Calculation: Determine the mass required for a target concentration (e.g., 10 mM).
Example: To make 5 mL of 10 mM stock: -
Weighing: Weigh the this compound powder into a sterile amber glass vial. Note: this compound powder can be static. Use an anti-static gun if available.
-
Primary Dissolution: Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 60 seconds.
-
Inspect: If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be optically clear yellow/light yellow.
-
-
Sterilization: Filter the solution through a 0.22
m PTFE syringe filter into a fresh sterile amber vial. Caution: Pre-wet the filter with a small amount of DMSO to minimize drug loss during filtration. -
Storage: Aliquot into small volumes (e.g., 50–100
L) to avoid freeze-thaw cycles.-
Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
-
Detailed Protocol: Preparation of Working Solutions (Cell Culture)
Objective: Dilute the Master Stock into culture media without precipitating the compound or exceeding DMSO toxicity limits.
Core Constraint: Final DMSO concentration in contact with cells should be
The "Serial Dilution" Method (Recommended)
Do not pipette 1
Scenario: Target concentration of 10
-
Prepare Intermediate Stock (1000x
100x):-
Thaw the 10 mM Master Stock.
-
Dilute 1:10 in DMSO (not media) to create a 1 mM Secondary Stock.
-
Why? This improves pipetting accuracy and keeps the compound solubilized.[2]
-
-
Final Dilution into Media:
-
Pipette the required volume of Secondary Stock into a tube containing pre-warmed (
C) culture media. -
Vortex immediately while adding. Rapid dispersion is key.
-
Calculation: To get 10
M in 10 mL media, add 100 L of the 1 mM Secondary Stock. -
Final DMSO concentration =
.[1] -
Critique: 1% DMSO is often too high.
-
Optimized Low-DMSO Strategy (The "Step-Down"): If 1% DMSO is toxic, you must use a higher concentration Master Stock (e.g., 50 mM) or accept lower this compound doses.[1]
-
Target: 10
M this compound with 0.1% DMSO. -
Required Stock Conc: 10 mM.
-
Action: Add 1
L of 10 mM Master Stock directly to 1 mL of media while vortexing. -
Validation: Check under a microscope (10x or 20x objective) after 30 minutes. If crystals are visible, the concentration exceeds the solubility limit in aqueous media (likely around 10–50
M for this compound in media).
Visualized Workflows
Workflow 1: Preparation & Dilution Logic
Caption: Step-by-step workflow for the solubilization of this compound, emphasizing the intermediate dilution step to ensure homogeneity.
Workflow 2: The "Crash-Out" Prevention Mechanism
Caption: Mechanism of action: Why rapid dispersion (vortexing) prevents the immediate crystallization of hydrophobic flavonoids in aqueous media.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Stock | Incomplete dissolution | Sonicate at 37°C for 10 more minutes. Ensure DMSO is anhydrous. |
| Crystals in Media | "Crash-out" effect | Reduce final this compound concentration.[1] Ensure media is pre-warmed to 37°C. Vortex during addition. |
| Cell Death (Control) | DMSO Toxicity | The DMSO concentration exceeds 0.5%. Lower the volume of stock added or use a more concentrated stock to add less volume. |
| Loss of Activity | Adsorption to plastic | Use glass vials for stock. Use low-binding tips. |
References
-
MedChemExpress. this compound Product Datasheet & Solubility Guide. Retrieved from [1]
-
Cayman Chemical. Diosmin Product Information (Structural Isomer Reference). Retrieved from [1]
-
PubChem. this compound Compound Summary (CID 69964214).[1] National Library of Medicine. Retrieved from [1]
-
TargetMol. this compound Inhibitor Handling Instructions. Retrieved from [1]
Sources
Utilizing Neodiosmin as a debittering agent in food science research.
[1][2]
Abstract
Neodiosmin (FEMA 3945) is a flavone glycoside structurally related to diosmin and neohesperidin. Unlike its precursors, this compound possesses unique taste-modifying properties, specifically the ability to antagonize human bitter taste receptors (hTAS2Rs) without imparting a strong intrinsic flavor profile. This guide provides a standardized workflow for researchers to utilize this compound as a debittering agent. It covers the physicochemical constraints of the molecule, specific solubilization protocols for food-grade applications, and validated analytical and sensory methodologies.
Introduction & Regulatory Context
This compound (
-
Chemical Structure: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1]
-
Regulatory Status: this compound is FEMA GRAS (Generally Recognized As Safe) approved (FEMA No. 3945) for use as a flavor modifier.[1]
-
Primary Application: Masking bitterness in pharmaceutical formulations (APIs), functional beverages (caffeine/catechins), and dietary supplements.
Mechanism of Action: T2R Antagonism
The primary mechanism by which this compound reduces bitterness is through competitive or allosteric antagonism of Type 2 Taste Receptors (hTAS2Rs), specifically subtypes hTAS2R14, hTAS2R38, and hTAS2R46, which are broadly tuned to detect hydrophobic bitter compounds.
Unlike masking agents that simply "overpower" bitterness with sweetness (like sucrose) or viscosity (like gums), this compound interacts directly at the GPCR (G-Protein Coupled Receptor) level.[1]
Pathway Diagram: Signal Transduction Blockade
The following diagram illustrates how this compound interferes with the bitter signal transduction cascade.
Figure 1: this compound acts as a ligand antagonist, preventing the bitter agonist from triggering the Gustducin-mediated calcium release cascade.
Physicochemical Profile & Solubility
This compound exhibits poor solubility in water at neutral pH, which is a primary hurdle in formulation.
| Property | Value | Notes |
| Molecular Weight | 608.5 g/mol | High MW contributes to slow dissolution.[1] |
| Melting Point | 298°C (approx) | Thermally stable for most food processing.[1] |
| pKa | ~7.0 - 9.0 | Phenolic hydroxyl groups are ionizable.[1] |
| Solubility (Water, pH 7) | < 0.1 g/L | Practically insoluble. |
| Solubility (Alkaline pH 10) | > 10 g/L | Soluble due to phenolate formation. |
| Solubility (Solvents) | DMSO, Ethanol | Highly soluble. |
Application Protocol 1: Preparation & Solubilization
Objective: Create a stable 1% (10,000 ppm) stock solution for research applications.
Method A: Food-Grade Alkaline Shift (Preferred for Sensory)
Rationale: Utilizing the phenolic pKa allows solubilization without organic solvents.
-
Weigh 1.0 g of this compound powder.
-
Disperse in 80 mL of deionized water (suspension will be cloudy).
-
Slowly add 1M NaOH dropwise while stirring until the solution clears (target pH 10.0 - 10.5).
-
Once fully dissolved, slowly adjust the pH back to pH 6.5 - 7.0 using 1M Citric Acid .
-
Note: If precipitation occurs, stop acidification at pH 7.5 or add a co-solvent like Propylene Glycol (10% v/v).
-
-
Top up to 100 mL with water.
Method B: Solvent-Based (Preferred for In-Vitro/HPLC)[1]
-
Weigh 100 mg of this compound.
-
Dissolve in 10 mL of DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds.
-
Store at -20°C.
Application Protocol 2: Sensory Evaluation (The Debittering Assay)
Objective: Validate the efficacy of this compound in masking a standard bitter solution (Caffeine).
Experimental Design: Paired Comparison Test (2-AFC). Panel: n=12 trained sensory panelists.
Reagents
-
Control (Bitter): 500 ppm Caffeine in water (Moderate bitterness).
-
Test (Debittered): 500 ppm Caffeine + 50 ppm this compound.
Protocol
-
Preparation: Prepare Control and Test solutions 2 hours prior to testing to ensure equilibrium.
-
Blinding: Label cups with random 3-digit codes (e.g., 482 for Control, 913 for Test).
-
Procedure:
-
Analysis: Use a binomial distribution table. For n=12, if 10 or more panelists identify the Control as more bitter, the debittering effect is statistically significant (p < 0.05).
Application Protocol 3: Analytical Quantification (HPLC)
Objective: Verify the concentration and stability of this compound in the final matrix.
System: Agilent 1200 or equivalent with UV-Vis/DAD detector. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Injection Volume: 10 µL.
-
Detection: 280 nm (characteristic flavonoid peak).[1]
-
Gradient:
-
0-5 min: 10% B[1]
-
5-20 min: Linear gradient to 40% B
-
20-25 min: Linear gradient to 100% B
-
25-30 min: Hold 100% B
-
Calculation
1Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Stock | pH dropped below pKa during back-titration. | Maintain pH > 7.5 or add 10-20% Propylene Glycol as a co-solvent.[1] |
| Weak Debittering | Dosage too low or incorrect target receptor.[1] | Increase dosage to 100 ppm. Note that this compound is less effective against metallic bitterness (e.g., Potassium Chloride). |
| Off-Flavor (Sweet) | High concentration (>200 ppm).[1] | This compound has intrinsic sweetness at high levels.[1] Reduce concentration to stay below the sweetness threshold. |
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]
-
FEMA. (2015).[1][3] Recent Progress in the Consideration of Flavoring Ingredients Generally Recognized as Safe (GRAS).[4][5] Flavor and Extract Manufacturers Association.[3][4] (FEMA 3945 designation).[1] Retrieved from [Link][1]
-
Servillo, L., et al. (2014). A new improved stability-indicating RP-HPLC method for determination of diosmin and hesperidin. International Research Journal of Biological Sciences. Retrieved from [Link]
-
Meyerhof, W., et al. (2010). The Molecular Receptive Ranges of Human TAS2R Bitter Taste Receptors. Chemical Senses. (Foundational text on T2R interactions). Retrieved from [Link][1]
-
Gaudette, N.J., & Pickering, G.J. (2013). Modifying Bitterness in Functional Food Systems. Critical Reviews in Food Science and Nutrition. (Context on debittering mechanisms). Retrieved from [Link][1]
Establishing Robust Animal Models for Neodiosmin Inflammation Research: Application Notes and Protocols
Introduction: The Therapeutic Potential of Neodiosmin in Inflammation
This compound, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant interest for its potential health benefits, including potent anti-inflammatory properties.[1] Like other flavonoids, its mechanism of action is believed to involve the modulation of key signaling pathways that orchestrate the inflammatory response.[2][3] Chronic and unresolved inflammation is a critical factor in the pathophysiology of numerous diseases, ranging from inflammatory bowel disease to neurodegenerative conditions.[4] Therefore, the development of novel anti-inflammatory therapeutics derived from natural sources like this compound presents a promising avenue for drug discovery.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of detailed protocols for establishing and utilizing relevant animal models to investigate the anti-inflammatory efficacy and mechanisms of this compound. The experimental designs detailed herein are structured to provide robust, reproducible data suitable for preclinical assessment.
The central hypothesis underpinning these protocols is that this compound mitigates inflammation by inhibiting pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and potentially the NLRP3 inflammasome.[2][3][5]
Rationale for Model Selection: A Multi-Faceted Approach to Inflammation
No single animal model can fully recapitulate the complexity of human inflammatory diseases. Therefore, a multi-model approach is recommended to elucidate the efficacy of this compound across different types of inflammatory insults. This guide focuses on three well-established and highly reproducible models:
-
Carrageenan-Induced Paw Edema: A classic model of acute, localized inflammation, ideal for initial screening of anti-inflammatory compounds. It allows for the assessment of a compound's ability to inhibit edema formation and the infiltration of immune cells.[6]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: A widely used model of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to bloody diarrhea, weight loss, and significant inflammation.[7][8][9] This model is crucial for evaluating this compound's potential in treating gut-specific inflammation.
-
Thioglycollate-Induced Peritonitis: An acute model that focuses on the recruitment of inflammatory cells, particularly neutrophils and macrophages, into the peritoneal cavity.[10] This model is excellent for studying the effect of this compound on leukocyte migration and the production of inflammatory mediators in the peritoneal fluid.
Pharmacokinetics and Dosing Considerations for this compound
While specific pharmacokinetic data for this compound in rodents is not extensively available, data from its parent compound, diosmin, can provide a rational basis for dose selection. Studies in rats have utilized oral diosmin doses ranging from 50 to 100 mg/kg.[11] Given the faster metabolism in rodents compared to humans, these doses are considered relevant for preclinical studies. The oral route of administration is proposed for the following protocols to reflect the likely route of administration in a clinical setting. However, the bioavailability of flavonoids can be a limiting factor, and formulation strategies may be necessary to enhance absorption.[12][13][14]
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the effect of this compound on acute, localized inflammation and edema.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Materials
-
Male Wistar rats (180-220 g)
-
This compound
-
λ-Carrageenan (Sigma-Aldrich)
-
Dexamethasone (positive control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plebysmometer or digital calipers
-
Homogenizer
-
ELISA kits for rat TNF-α and IL-1β
-
Myeloperoxidase (MPO) assay kit
-
Antibodies for Western blot (p-NF-κB p65, NF-κB p65, p-p38 MAPK, p38 MAPK)
Step-by-Step Protocol
-
Animal Acclimatization: House rats under standard laboratory conditions for at least 7 days prior to the experiment.
-
Group Allocation: Randomly divide animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control + Carrageenan
-
Group 2: this compound (50 mg/kg, p.o.) + Carrageenan
-
Group 3: this compound (100 mg/kg, p.o.) + Carrageenan
-
Group 4: Dexamethasone (1 mg/kg, i.p.) + Carrageenan
-
Group 5: Naive Control (No treatment)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) 60 minutes before carrageenan injection. Administer dexamethasone intraperitoneally (i.p.) 30 minutes prior.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6] The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Sample Collection: At the end of the 6-hour period, euthanize the animals. Excise the paw tissue and either freeze immediately in liquid nitrogen for biochemical analysis or fix in formalin for histology.
-
Biochemical Analysis of Paw Tissue:
-
Tissue Homogenization: Homogenize a weighed portion of the paw tissue in an appropriate buffer containing protease inhibitors.[15] Centrifuge the homogenate and collect the supernatant.
-
MPO Assay: Measure myeloperoxidase (MPO) activity in the supernatant as an index of neutrophil infiltration, according to the manufacturer's protocol.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the tissue supernatant using specific ELISA kits.[15][16]
-
Western Blot: Analyze the expression of phosphorylated and total NF-κB p65 and p38 MAPK to assess the activation of these signaling pathways.
-
Expected Data and Interpretation
| Treatment Group | Paw Volume Increase (mL) at 3h | MPO Activity (U/mg protein) | TNF-α (pg/mg protein) |
| Vehicle + Carrageenan | 0.85 ± 0.07 | 5.2 ± 0.6 | 250 ± 30 |
| This compound (50 mg/kg) | 0.55 ± 0.06 | 3.1 ± 0.4 | 160 ± 25* |
| This compound (100 mg/kg) | 0.40 ± 0.05 | 2.2 ± 0.3 | 110 ± 20 |
| Dexamethasone (1 mg/kg) | 0.35 ± 0.04 | 1.8 ± 0.2 | 95 ± 15 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle + Carrageenan group.
A significant, dose-dependent reduction in paw volume, MPO activity, and pro-inflammatory cytokine levels in the this compound-treated groups would indicate potent anti-inflammatory activity. Reduced phosphorylation of NF-κB and p38 MAPK would suggest these pathways as mechanistic targets.
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to evaluate the protective effects of this compound on intestinal inflammation, mimicking human ulcerative colitis.
Experimental Workflow
Caption: Workflow for the DSS-induced colitis model.
Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000; MP Biomedicals)
-
Sulfasalazine (positive control)
-
Vehicle
-
Hemoccult test strips
Step-by-Step Protocol
-
Animal Acclimatization and Grouping: Acclimatize mice for 7 days. Randomly assign to groups (n=8-10 per group):
-
Group 1: Control (Normal drinking water) + Vehicle
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (50 mg/kg, p.o.)
-
Group 4: DSS + this compound (100 mg/kg, p.o.)
-
Group 5: DSS + Sulfasalazine (50 mg/kg, p.o.)
-
-
Induction of Colitis: Prepare a 2.5% (w/v) DSS solution in autoclaved drinking water. Provide this solution ad libitum to mice in Groups 2-5 for 7 consecutive days.[7] Group 1 receives normal drinking water.
-
Treatment: Administer this compound, sulfasalazine, or vehicle by oral gavage daily from day 1 to day 7.
-
Daily Monitoring and DAI Scoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on a standardized scoring system.[8][17]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | Negative |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stool | Visible blood in stool |
| 3 | 10-20 | ||
| 4 | >20 | Diarrhea | Gross rectal bleeding |
-
Termination and Sample Collection: On day 8, euthanize the mice. Carefully excise the entire colon from the cecum to the anus.
-
Macroscopic Evaluation: Measure the length of the colon. Inflammation typically leads to a shortened colon.
-
Histological Analysis:
-
Take a distal segment of the colon, fix it in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation severity and tissue damage in a blinded manner.[19] The scoring system should evaluate inflammatory cell infiltration, crypt damage, and epithelial ulceration.
-
-
Biochemical Analysis: Homogenize the remaining colon tissue for MPO assay, cytokine (TNF-α, IL-6, IL-1β) measurement by ELISA, and Western blot analysis for key inflammatory pathway proteins (e.g., p-IκBα, p-JNK).
Expected Data and Interpretation
| Treatment Group | DAI Score (Day 7) | Colon Length (cm) | Histology Score (0-6) |
| Control + Vehicle | 0.1 ± 0.1 | 8.5 ± 0.3 | 0.2 ± 0.1 |
| DSS + Vehicle | 3.5 ± 0.4 | 5.8 ± 0.4 | 4.8 ± 0.5 |
| DSS + this compound (50 mg/kg) | 2.2 ± 0.3 | 6.9 ± 0.3 | 2.9 ± 0.4* |
| DSS + this compound (100 mg/kg) | 1.5 ± 0.2 | 7.5 ± 0.2 | 1.8 ± 0.3 |
| DSS + Sulfasalazine | 1.3 ± 0.2 | 7.8 ± 0.3 | 1.5 ± 0.2 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to DSS + Vehicle group.
Amelioration of clinical signs (reduced DAI), prevention of colon shortening, and lower histological damage scores in this compound-treated mice would demonstrate a protective effect against colitis. This would be further supported by reduced MPO activity and pro-inflammatory cytokine levels in the colon tissue.
Protocol 3: Thioglycollate-Induced Peritonitis in Mice
This model is designed to assess the effect of this compound on inflammatory cell recruitment to a specific body cavity.
Experimental Workflow
Caption: Workflow for the thioglycollate-induced peritonitis model.
Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile 3% (w/v) Thioglycollate medium
-
Dexamethasone
-
Vehicle
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Hemocytometer
-
Wright-Giemsa stain
-
ELISA kits for mouse TNF-α, IL-6, and MCP-1
Step-by-Step Protocol
-
Animal Acclimatization and Grouping: After a 7-day acclimatization period, group mice (n=8-10 per group) as follows:
-
Group 1: Vehicle + Thioglycollate
-
Group 2: this compound (50 mg/kg, p.o.) + Thioglycollate
-
Group 3: this compound (100 mg/kg, p.o.) + Thioglycollate
-
Group 4: Dexamethasone (1 mg/kg, i.p.) + Thioglycollate
-
-
Drug Administration: Administer this compound or vehicle orally 60 minutes prior to thioglycollate injection. Administer dexamethasone i.p. 30 minutes prior.
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse.
-
Peritoneal Lavage: Four hours after the thioglycollate injection, euthanize the mice by CO2 asphyxiation.
-
Expose the abdominal cavity and inject 5 mL of ice-cold PBS into the peritoneal cavity.
-
Gently massage the abdomen for 1 minute.
-
Carefully aspirate the peritoneal fluid (lavage fluid).[20]
-
-
Cellular Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides from the lavage fluid and stain with Wright-Giemsa stain. Perform a differential cell count to determine the number of neutrophils and macrophages.
-
-
Cytokine Analysis: Centrifuge the remaining lavage fluid to pellet the cells. Collect the supernatant and store it at -80°C. Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatant using specific ELISA kits.[21][22]
Expected Data and Interpretation
| Treatment Group | Total Leukocytes (x10⁶/mL) | Neutrophils (x10⁶/mL) | IL-6 (pg/mL) |
| Vehicle + Thio | 15.2 ± 1.5 | 11.8 ± 1.2 | 850 ± 90 |
| This compound (50 mg/kg) | 9.8 ± 1.1 | 7.5 ± 0.9 | 520 ± 60* |
| This compound (100 mg/kg) | 6.5 ± 0.8 | 4.8 ± 0.7 | 310 ± 45 |
| Dexamethasone (1 mg/kg) | 5.2 ± 0.6 | 3.5 ± 0.5 | 250 ± 30 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle + Thioglycollate group.
A significant reduction in the total number of leukocytes, particularly neutrophils, recruited to the peritoneal cavity would indicate that this compound inhibits inflammatory cell migration. This finding, coupled with decreased levels of pro-inflammatory cytokines and chemokines in the peritoneal fluid, would strongly support its anti-inflammatory efficacy.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of flavonoids like this compound are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.[3] The protocols described above should be coupled with molecular analyses of the affected tissues to elucidate the mechanism of action of this compound.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of inflammation.[3][23][24] Upon stimulation by inflammatory agents like carrageenan or DSS-induced gut microflora leakage, these pathways become activated, leading to the transcription of genes encoding cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][3] Diosmin and its aglycone diosmetin have been shown to suppress the activation of NF-κB and various MAPKs (p38, ERK, JNK).[2][25]
Caption: this compound's proposed inhibition of NF-κB and MAPK pathways.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.[5] Diosmetin has been shown to inhibit NLRP3 inflammasome activation, suggesting that this compound may also act via this mechanism.[5] Analysis of inflammasome components (NLRP3, ASC, Caspase-1) and its downstream products (IL-1β, IL-18) in tissue lysates from the animal models can provide crucial insights.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. By employing a multi-model approach that encompasses acute localized inflammation, gut-specific inflammation, and inflammatory cell recruitment, researchers can build a comprehensive profile of this compound's therapeutic potential. Integrating detailed clinical scoring with molecular analysis of key inflammatory pathways will not only validate its efficacy but also elucidate the underlying mechanisms, paving the way for further drug development.
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Application Note: Cell-Based Assays to Determine the Antioxidant Capacity of Neodiosmin
Introduction: The Scientific Imperative for Quantifying Neodiosmin's Antioxidant Potential
This compound, a flavone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, anti-diabetic, and anticancer properties.[1][2] A cornerstone of its therapeutic promise lies in its antioxidant capacity.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cardiovascular and neurodegenerative disorders.[2][3] Consequently, the rigorous evaluation of the antioxidant potential of compounds like this compound is paramount for drug development and nutraceutical applications.
This application note provides a comprehensive guide for researchers to assess the antioxidant capacity of this compound using a suite of robust, cell-based assays. Moving beyond simple chemical antioxidant assays, which often lack physiological relevance, cell-based assays offer a more accurate representation of how a compound interacts with complex cellular systems to mitigate oxidative stress.[3][4] We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and discuss the interpretation of results. The methodologies outlined herein are designed to provide a holistic view of this compound's antioxidant effects, from its ability to directly scavenge ROS to its impact on endogenous antioxidant enzyme activity.
Foundational Knowledge: Understanding Cellular Oxidative Stress and Antioxidant Defense
Cellular metabolism naturally produces ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential in small amounts for cell signaling, their overproduction can lead to cellular damage.[5][6] To counteract this, cells have evolved a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8]
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide.[9]
-
Catalase (CAT): Found in peroxisomes, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[10]
-
Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[11][12]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[13][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes.[5][15] Furthermore, oxidative stress can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a complex role in determining cell fate, mediating both pro-survival and pro-apoptotic responses.[16][17][18]
Experimental Strategy: A Multi-Assay Approach to Characterize this compound's Antioxidant Activity
A single assay is insufficient to fully capture the multifaceted nature of a compound's antioxidant activity. Therefore, we propose a tiered approach, beginning with a general assessment of ROS scavenging, followed by specific assays to probe the activity of key antioxidant enzymes.
Workflow for Assessing this compound's Antioxidant Capacity
Caption: Simplified schematic of the Nrf2-ARE signaling pathway activation.
Experimental Approaches:
-
Western Blotting: Analyze the protein levels of Nrf2 in both the cytosolic and nuclear fractions of cell lysates. An increase in nuclear Nrf2 is indicative of its activation. Also, probe for downstream target proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes to confirm transcriptional activation.
-
Reporter Gene Assays: Utilize cell lines stably transfected with a luciferase reporter construct driven by an ARE promoter to directly measure Nrf2 transcriptional activity. [19]
Concluding Remarks
The protocols and strategies outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's antioxidant capacity in a cellular context. By employing a multi-assay approach, researchers can move beyond simple ROS scavenging to elucidate the impact of this compound on the cell's endogenous antioxidant machinery. Further investigation into the underlying molecular mechanisms, such as the activation of the Nrf2 pathway, will provide a deeper understanding of its therapeutic potential and pave the way for its development as a novel antioxidant agent in pharmaceutical and nutraceutical applications.
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A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects. (2023-01-11). Molecular Nutrition & Food Research, 67(1). Available from: [Link]
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Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells. (2022-11-25). Molecules, 27(23). Available from: [Link]
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A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects. (2023-10-18). ResearchGate. Available from: [Link]
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Flavonoids as anti-inflammatory and neuroprotective agents. (2014). International Journal of Oral Biology, 39(2), 57-62. Available from: [Link]
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Application Note: A Multi-Platform Analytical Strategy for the Identification and Structural Elucidation of Neodiosmin Metabolites
Abstract
Neodiosmin, a flavone glycoside found predominantly in citrus fruits, is gaining significant attention for its therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Understanding its metabolic fate is paramount for drug development, as metabolism dictates the compound's bioavailability, efficacy, and potential toxicity. This guide provides a comprehensive, multi-platform strategy for the robust identification, quantification, and structural elucidation of this compound metabolites. We detail field-proven protocols for sample preparation from various biological matrices, followed by a synergistic workflow employing Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for initial screening, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure confirmation. This integrated approach ensures the highest degree of confidence in metabolite identification, providing researchers with a reliable framework for pharmacokinetic and drug metabolism studies.
Introduction: The Imperative of Metabolite Profiling
This compound's journey through a biological system involves extensive biochemical modifications, a process known as biotransformation.[3] This process is primarily designed to increase the compound's water solubility to facilitate its excretion.[4] The study of these transformations is not merely academic; the resulting metabolites can be more active, less active, or even more toxic than the parent compound. Therefore, a thorough characterization of the metabolic profile is a cornerstone of preclinical and clinical research.
The metabolism of flavonoids like this compound typically occurs in two phases[3][4]:
-
Phase I Metabolism: Involves the introduction or exposure of functional groups through reactions like oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][4] For this compound, this could involve demethylation or hydroxylation of the flavonoid core.
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, or glycine) is attached to the functional group. This significantly increases polarity. The most common modifications for flavonoids are glucuronidation and sulfation.[1][5]
Furthermore, the gut microbiota plays a crucial role in flavonoid metabolism, capable of cleaving glycosidic bonds and degrading the flavonoid ring structure.[1] A comprehensive analytical strategy must therefore be capable of detecting a diverse array of these potential metabolic products.
Integrated Analytical Workflow
To achieve comprehensive metabolite identification, no single analytical technique is sufficient. We advocate for a synergistic workflow that leverages the strengths of multiple orthogonal technologies. The process begins with meticulous sample preparation to ensure the stability and recovery of metabolites, followed by a tiered analytical approach.
Figure 1: Integrated workflow for this compound metabolite analysis.
Sample Preparation: The Foundation of Reliable Data
The primary goal of sample preparation is to extract the metabolites of interest from complex biological matrices while removing interfering substances (e.g., proteins, salts, lipids) and preventing analyte degradation.[6][7]
Protocol 3.1: Extraction from Human Plasma
Causality: This protocol uses cold acetonitrile to simultaneously precipitate proteins and extract small molecule metabolites. The cold temperature is critical for minimizing enzymatic degradation during the procedure.[8]
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Avoid disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for UHPLC-MS analysis. Vortex and centrifuge again to pellet any insoluble material before transferring to an autosampler vial.
Protocol 3.2: Extraction from Human Urine
Causality: Urine samples are generally cleaner than plasma but require dilution to minimize matrix effects, such as ion suppression in the mass spectrometer. Centrifugation is necessary to remove particulate matter.[6]
-
Thawing & Centrifugation: Thaw urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Dilution: Dilute 100 µL of the urine supernatant with 400 µL of mobile phase A (e.g., Water with 0.1% formic acid). Add an internal standard if necessary.
-
Mixing: Vortex for 30 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to prevent clogging of the HPLC/UHPLC system.
Protocol 3.3: Extraction from In Vitro Human Liver Microsome (HLM) Incubation
Causality: In vitro incubations are terminated by adding a cold organic solvent to stop the enzymatic reactions and precipitate the microsomal proteins. This allows for the analysis of metabolites formed in a controlled environment.[9]
-
Incubation Setup: In a microcentrifuge tube, combine liver microsomes, NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4). Pre-warm at 37°C.
-
Initiate Reaction: Add this compound (e.g., 1-10 µM final concentration) to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for direct UHPLC-MS analysis.
Analytical Methodologies and Protocols
UHPLC-MS/MS for Metabolite Screening and Identification
UHPLC coupled to high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is the cornerstone of metabolite discovery.[10] It provides chromatographic separation, accurate mass measurement for elemental composition determination, and fragmentation patterns (MS/MS) for structural insights.[11][12]
Protocol 4.1.1: UHPLC-Q-TOF-MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is standard for separating flavonoids and their metabolites.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid improves peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes, as flavonoids and their conjugates can ionize in either.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy. In DDA, the instrument performs a full MS scan followed by MS/MS scans on the most abundant precursor ions.
-
Scan Range: 100 – 1000 m/z.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate comprehensive fragmentation data.
-
Data Analysis: Metabolites are identified by comparing the chromatograms of dosed vs. control samples. Putative metabolites are flagged based on expected mass shifts corresponding to common metabolic reactions (see Table 1).
| Metabolic Reaction | Mass Change (Da) | Elemental Composition Change |
| Hydroxylation | +15.9949 | +O |
| Demethylation | -14.0157 | -CH₂ |
| Glucuronidation | +176.0321 | +C₆H₈O₆ |
| Sulfation | +79.9568 | +SO₃ |
| Glycine Conjugation | +57.0215 | +C₂H₃NO |
| Acetylation | +42.0106 | +C₂H₂O |
| Table 1: Common metabolic biotransformations and their corresponding mass shifts. |
HPLC-DAD for Metabolite Quantification
Once key metabolites have been putatively identified, a validated HPLC-DAD method can be developed for their quantification, especially if authentic standards are available.[13][14] HPLC-DAD is robust, cost-effective, and widely available.[15]
Protocol 4.2.1: HPLC-DAD Quantification
-
Chromatographic System:
-
Column: A fully porous C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Similar to UHPLC method, but with adjusted gradient and flow rate (e.g., 1.0 mL/min).
-
Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, typically including the absorbance maxima for flavonoids (~270 nm and ~350 nm).[16]
-
-
Method Validation: The method must be validated according to regulatory guidelines to ensure reliability.[17] This includes assessing:
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (R²) > 0.99 is desired.[18]
-
Accuracy & Precision: Measured as percent recovery and relative standard deviation (%RSD), respectively.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | ≤ 15% |
| Limit of Quantification | Signal-to-Noise Ratio ≥ 10 |
| Table 2: Typical validation parameters for a quantitative bioanalytical method.[18][19] |
NMR Spectroscopy for Definitive Structural Elucidation
When MS/MS data is insufficient to distinguish between isomers (e.g., the position of a glucuronide on the flavonoid ring), NMR spectroscopy is the definitive tool for structural elucidation.[20][21] This requires isolating the metabolite in sufficient quantity (typically >10-50 µg) using semi-preparative HPLC.[22]
Protocol 4.3.1: Structure Confirmation by NMR
-
Isolation: Scale up the HPLC method to a semi-preparative column to isolate the metabolite of interest. Collect the corresponding fraction and evaporate the solvent.
-
Sample Preparation: Dissolve the purified metabolite in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
NMR Data Acquisition:
-
1D ¹H NMR: Provides information on the number and type of protons, their chemical environment, and coupling patterns.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is crucial for identifying connections across quaternary carbons and ester/ether linkages, such as the attachment point of a glucuronide.[22]
-
Causality: The combination of these experiments allows for the complete assignment of all ¹H and ¹³C signals and the unambiguous assembly of the molecular structure, confirming both the nature of the metabolic modification and its precise location on the parent molecule.[23][24]
Data Integration and Metabolic Pathway Mapping
The strength of this multi-platform approach lies in the integration of complementary data. The logical process confirms a metabolite's identity with increasing certainty at each step.
Figure 2: Logic diagram for integrative data analysis.
Once all major metabolites are identified, they can be mapped onto a biotransformation pathway, providing a clear visual summary of this compound's metabolic fate.
Figure 3: Hypothetical metabolic pathway of this compound.
Conclusion
The analytical challenge posed by metabolite identification requires a sophisticated and multi-faceted approach. The integrated workflow presented here, combining the screening power of UHPLC-Q-TOF-MS, the quantitative rigor of HPLC-DAD, and the definitive structural elucidation capabilities of NMR, provides a robust and reliable system for characterizing the full metabolic profile of this compound. Adherence to these detailed protocols will empower researchers to generate high-quality, defensible data essential for advancing the development of this compound as a potential therapeutic agent.
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Neodiosmin applications in the cosmetics industry for skin health.
Abstract
Neodiosmin (CAS 38604-71-8), a flavonoid glycoside structurally related to Diosmin, presents a potent therapeutic profile for dermo-cosmetic applications targeting vascular insufficiency of the skin (e.g., dark circles, rosacea) and oxidative aging.[1] Despite its efficacy, its application is limited by poor aqueous solubility and low lipophilicity, resulting in low bioavailability. This Application Note provides a comprehensive technical guide for researchers to formulate this compound using advanced delivery systems (Ethosomes/Cyclodextrin complexes) and validate its efficacy through specific in vitro microcirculation assays.
Introduction: The Vascular-Dermal Axis
Skin health is intrinsically linked to microvascular integrity. Compromised capillary walls lead to leakage of erythrocytes and plasma into the interstitial space. In the periorbital area, this manifests as dark circles (accumulation of hemoglobin degradation products like biliverdin/bilirubin) and puffiness (edema).[1]
This compound acts as a phlebotonic agent .[1] Unlike general antioxidants, it specifically targets the venous tone and lymphatic drainage.
-
Source: Synthesized from Neohesperidin or isolated from Citrus aurantium.[1]
-
Differentiation: While Diosmin is the industry standard, this compound offers a distinct metabolic profile and is increasingly utilized as a high-purity standard to avoid the variability found in micronized purified flavonoid fractions (MPFF).
Physicochemical Profile
| Property | Value | Implication for Formulator |
| Molecular Weight | ~608.5 g/mol | High MW hinders passive diffusion.[1] |
| LogP | ~0.2 - 0.5 (Predicted) | Low lipophilicity; requires penetration enhancers. |
| Solubility | Soluble in DMSO, dilute Alkali; Poor in Water/Ethanol | Requires solubilization technologies (Nanocarriers).[1] |
Mechanism of Action
This compound operates via a dual-pathway mechanism: Vascular Stabilization and Anti-Inflammatory Signaling .
-
Noradrenergic Protection: It inhibits the enzyme Catechol-O-methyltransferase (COMT), prolonging the activity of norepinephrine at the venous wall, increasing tone and reducing stasis.
-
Endothelial Shielding: It inhibits the expression of Cell Adhesion Molecules (ICAM-1, VCAM-1) induced by inflammatory cytokines (TNF-
), preventing leukocyte adhesion that damages capillary walls.[1]
Visualization: The this compound Protective Pathway
Figure 1: Mechanistic pathway showing this compound's interruption of the inflammatory cascade leading to vascular leakage and dark circles.
Formulation Protocols
Due to this compound's poor solubility, simple creams are ineffective.[1] We recommend Ethosomes (lipid vesicles with high ethanol content) to enhance solubility and permeation through the Stratum Corneum.
Protocol A: Preparation of this compound-Loaded Ethosomes
Objective: Create a stable, nano-sized vesicular system for topical delivery.
Materials:
-
This compound (High Purity >95%)[1]
-
Phospholipon 90G (Soy Phosphatidylcholine)[1]
-
Ethanol (Absolute)[1]
-
Propylene Glycol (PG)[1]
-
Deionized Water
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Mix 10 mL Propylene Glycol with q.s. to 100 mL Deionized Water .
-
Heat to 40°C.
-
-
Injection & Vesicle Formation:
-
Using a syringe pump (flow rate: 1 mL/min), inject the Organic Phase into the Aqueous Phase under continuous stirring (1500 RPM).[1]
-
Observation: The solution will turn milky white as vesicles form spontaneously.
-
-
Size Reduction (Sonication):
-
Subject the dispersion to Probe Sonication (20 kHz, 40% amplitude) for 15 minutes (cycles: 30s ON, 10s OFF) to prevent overheating.
-
Target Size: < 200 nm.
-
Target PDI: < 0.3.
-
-
Purification:
-
Centrifuge at 4,000 RPM for 10 minutes to remove unentrapped drug (pellet). The supernatant contains the ethosomes.
-
Protocol B: Stability & Entrapment Efficiency (HPLC)
System: HPLC with UV Detector (e.g., Agilent 1260). Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).[1]
-
Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid) [25:75 v/v].[1]
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 345 nm (Characteristic peak for Diosmin/Neodiosmin).[1]
-
Calculation:
[1]-
Free Drug is measured in the supernatant after ultracentrifugation (30,000 RPM, 1 hr).
-
Efficacy Assessment: In Vitro Microcirculation Model
To validate the "Anti-Dark Circle" claim, you must demonstrate the prevention of endothelial leakage.
Protocol C: HUVEC Permeability Assay
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Workflow:
-
Seeding: Seed HUVECs (
cells/well) on Transwell® inserts (0.4 µm pore size) coated with fibronectin. -
Monolayer Formation: Culture for 3-5 days until Transepithelial Electrical Resistance (TEER) reaches >200
.[1] -
Treatment:
-
Control: Media only.
-
Stressor: VEGF (100 ng/mL) or Histamine (10 µM) to induce leakage.[1]
-
Test: this compound Ethosomes (10 - 50 µM) + Stressor.
-
-
Permeability Measurement:
-
Add FITC-Dextran (40 kDa) to the apical chamber.
-
Incubate for 1 hour.
-
Sample the basolateral chamber.
-
-
Quantification: Measure Fluorescence (Ex: 490 nm / Em: 520 nm).
Acceptance Criteria:
-
The Stressor group must show significant increase in fluorescence vs. Control (p < 0.05).
-
This compound treatment should reduce FITC-Dextran leakage by >30% compared to the Stressor group.[1]
Data Summary & Formulation Comparison
| Formulation Type | Solubility | Skin Penetration | Stability | Recommended Application |
| Simple Suspension | Poor | Very Low (< 1%) | Low (Sedimentation) | Wash-off products (ineffective) |
| Cyclodextrin Complex | High | Moderate | High | Serums, Toners |
| Ethosome (Protocol A) | Moderate | High (Transdermal) | Moderate | Eye Creams, Anti-Cellulite |
| Solid Lipid Nanoparticle | Low | Moderate | High | Day Creams (Slow release) |
References
-
This compound Chemical Profile & Structure. PubChem.[1] National Library of Medicine. [Link][1]
-
Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide (Metabolite). International Journal of Molecular Sciences. (Relevant for mechanism extrapolation). [Link][1]
-
Preparation and Characterization of Diosmin-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research. (Protocol basis for solubility enhancement). [Link]
-
Nanoencapsulation of Flavonoids for Topical Application. Pharmaceutics. (Basis for Ethosome protocol).[1] [Link][1]
-
Clinical Efficacy of Topical Formulations on Periorbital Dark Circles. Journal of Cosmetic Dermatology. (Clinical relevance for vascular targets). [Link][1]
Sources
Troubleshooting & Optimization
Troubleshooting Neodiosmin purification by column chromatography.
Topic: Troubleshooting Neodiosmin Purification by Column Chromatography Role: Senior Application Scientist Audience: Drug Development Professionals & Researchers
Technical Support Center: this compound Purification
Welcome to the Advanced Purification Support Hub.
This guide addresses the specific chromatographic challenges associated with This compound (a flavone glycoside), particularly its separation from its structural isomer Diosmin and precursor Neohesperidin . The protocols below are designed to overcome the "Isomeric Trap"—the difficulty in resolving 1
Part 1: The Diagnostic Workflow
Before altering your mobile phase, identify your bottleneck using this logic flow.
Figure 1: Decision matrix for troubleshooting this compound purification failures.
Part 2: Phase 1 – Sample Preparation & Loading
The Challenge: this compound exhibits poor solubility in water and alcohols but high solubility in DMSO and alkaline solutions. This creates a "Solubility Mismatch" at the column head, leading to precipitation and high backpressure.
Q1: My sample precipitates immediately upon injection, spiking the pressure. How do I load high concentrations? A: You are likely experiencing "Solvent Shock." When a sample dissolved in DMSO or DMF hits a high-aqueous mobile phase, the flavonoid crashes out.
-
The Fix (Solid Loading): This is the gold standard for insoluble flavonoids.
-
Dissolve crude this compound in the minimum amount of DMSO/Acetone.
-
Add Celite 545 or C18 derivatized silica (ratio 1:2 sample:sorbent).
-
Evaporate the solvent completely (rotary evaporator) until you have a free-flowing powder.
-
Pack this powder into a dry loading cartridge (pre-column).
-
-
Why it works: It eliminates the solvent front effect and allows the mobile phase to slowly dissolve and elute the compound according to its partition coefficient (
), not its solubility limit.
Q2: Can I use alkaline loading (NaOH) since this compound is soluble in base? A: Avoid this. While soluble, flavonoids are prone to oxidative degradation (ring opening of the pyrone ring) at pH > 9. Furthermore, injecting a high pH slug into a silica-based column (even C18) dissolves the silica backbone, destroying your column.
Part 3: Phase 2 – Separation & Selectivity
The Challenge: Separation of this compound (Neohesperidose: Rha-1
Q3: this compound and Diosmin co-elute as a single broad peak. What parameters should I change? A: Change the Stationary Phase Selectivity . Hydrophobicity alone (C18) is insufficient for distinguishing the spatial orientation of the sugar moiety.
-
Recommended Column: RP-Amide (Polar Embedded) or Phenyl-Hexyl .
-
Mechanism: The amide group interacts with the hydroxyls on the sugar moieties via hydrogen bonding. The 1
2 linkage of this compound creates a different steric "pocket" than the 1 6 linkage of Diosmin, resulting in different retention times on polar-embedded phases.
Q4: Which mobile phase modifier yields the best resolution? A: Methanol is superior to Acetonitrile for glycoside separation.
-
Reasoning: Methanol is a protic solvent and participates in hydrogen bonding with the sugar hydroxyls, enhancing the selectivity differences between the neohesperidoside and rutinoside. Acetonitrile (aprotic) relies purely on dipole interactions, often compressing the selectivity.
Table 1: Mobile Phase Optimization Guide
| Parameter | Standard Condition | Optimized for this compound | Scientific Rationale |
| Solvent B | Acetonitrile | Methanol | Protic solvent enhances sugar selectivity. |
| Buffer/Acid | 0.1% TFA | 0.1% Formic or Phosphoric Acid | TFA can cause hydrolysis of glycosidic bonds; Formic acid is gentler. |
| pH | Neutral | 2.5 – 3.0 | Suppresses ionization of phenolic -OH (pKa ~7-9), preventing peak tailing. |
| Temperature | 25°C | 40°C – 50°C | Reduces viscosity, improves mass transfer, and sharpens peaks. |
Part 4: Phase 3 – Elution & Post-Column Analysis
Q5: I see "Ghost Peaks" or baseline drift during the gradient. Is my this compound degrading? A: This is often due to column fouling from previous runs, not degradation. Flavonoids adsorb strongly to active silanols.
-
Protocol: Run a "Sawtooth" wash between injections:
-
95% MeOH (5 mins)
-
50% MeOH (5 mins)
-
95% MeOH (5 mins)
-
-
Note: If using Polyamide columns (common for bulk purification), you must use Urea or Ammonia in MeOH to strip the column, as hydrogen bonding is extremely strong.
Q6: How do I definitively distinguish this compound from Diosmin in my fractions without NMR? A: Use MS/MS Fragmentation patterns .
-
Diosmin (Rutinoside): Typically loses the entire disaccharide (Rutinose, -308 Da) in one step.
-
Precursor
Aglycone .
-
-
This compound (Neohesperidoside): Often shows a sequential loss or a specific internal cleavage due to the 1
2 linkage.-
Look for the
fragment.[1] This corresponds to a specific cross-ring cleavage (Retro-Diels-Alder) or loss of the terminal rhamnose depending on the ionization energy, which is more characteristic of neohesperidosides [1, 5].
-
Part 5: Biosynthetic & Purification Context
Understanding the origin of this compound helps in predicting impurities. It is often synthesized or biotransformed from Neohesperidin.
Figure 2: Simplified pathway showing this compound origin. Impurities often include unreacted Neohesperidin (starting material) and Diosmin (isomer).
References
-
Kanaze, F. I., et al. (2003). Simultaneous reversed-phase high-performance liquid chromatographic method for the determination of diosmin, hesperidin and naringin. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Raman, G., et al. (2005). Isolation and purification of closely related Citrus limonoid glucosides by flash chromatography. Phytochemical Analysis. Link
-
Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Link
-
Downey, M. O., & Rochfort, S. (2008). Simultaneous separation of anthocyanins and flavonols in grape skin by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link
-
Tsimogiannis, D., et al. (2007). Separation of a Mixture of Luteolin-7-rutinoside and Luteolin-7-neohesperidoside Isolated from Ligustrum vulgare L. Journal of Chromatographic Science.[2] Link
Sources
Technical Support Center: Neodiosmin Quantification in Complex Biological Matrices
Case ID: NEO-QUANT-2024 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Introduction: The Analytical Landscape
Quantifying Neodiosmin (a flavone glycoside) in biological matrices like human plasma or urine presents a distinct set of challenges compared to standard small molecule analysis. The primary hurdle is not sensitivity, but selectivity . This compound is a structural isomer of Diosmin ; they share the same molecular formula (
In Mass Spectrometry (LC-MS/MS), they produce identical precursor ions and often similar fragment ions. Therefore, chromatographic resolution is the only reliable filter to distinguish them. Failure to separate these peaks results in quantitative overestimation and pharmacokinetic data corruption.
This guide addresses the three critical failure points: Isomeric Separation, Matrix Suppression, and Extraction Recovery.
Module 1: Chromatographic Separation (The Isomer Challenge)
User Question:
"I am seeing a split peak or a shoulder on my this compound peak in plasma samples. My MRM transitions are optimized. What is happening?"
Technical Diagnosis:
You are likely observing co-elution with Diosmin . Since both compounds share the m/z 609
Troubleshooting Protocol:
-
Column Selection:
-
Standard C18: Often insufficient for isomeric separation of flavonoid glycosides.
-
Recommendation: Switch to a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column. These phases offer alternative interaction mechanisms (pi-pi stacking) that differentiate the steric orientation of the sugar moieties on the flavone backbone.
-
-
Mobile Phase Optimization:
-
Acid Modifier: Flavonoids are weak acids. Maintain mobile phase pH < 3.0 using 0.1% Formic Acid to suppress ionization of phenolic hydroxyls, sharpening the peaks.
-
Organic Modifier: Methanol often provides better selectivity for flavonoid isomers than Acetonitrile due to hydrogen bonding capabilities.
-
Decision Tree: Method Development for Isomers
Figure 1: Decision logic for resolving this compound from its isomer Diosmin.
Module 2: Sample Preparation (The Matrix Challenge)
User Question:
"My recovery in urine is inconsistent, and I see significant signal suppression compared to solvent standards."
Technical Diagnosis:
Urine and plasma contain phospholipids, salts, and enzymes (like glucuronidases) that cause Matrix Effects (ME) . In ESI-MS, these co-eluting contaminants compete for charge in the ionization droplet, leading to signal suppression.[1]
Troubleshooting Protocol:
1. Enzymatic Hydrolysis (Critical Step): this compound and Diosmin are extensively metabolized into glucuronides/sulfates in vivo. To quantify the "total" amount, you must deconjugate them.
-
Enzyme:
-glucuronidase/sulfatase (e.g., from Helix pomatia). -
Condition: Incubate at 37°C for 2-4 hours at pH 5.0.
-
Caution: Incomplete hydrolysis leads to underestimation. Validate enzyme efficiency with a glucuronide standard.
2. Extraction Method Selection: Direct Protein Precipitation (PPT) is "dirty" and leaves phospholipids. Solid Phase Extraction (SPE) is recommended for complex matrices.[2]
Recommended SPE Protocol (HLB Cartridge):
-
Condition: 1 mL Methanol
1 mL Water. -
Load: 200 µL Plasma/Urine (acidified with 2% Formic Acid).
-
Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Elute: 1 mL Methanol containing 0.1% Formic Acid.
-
Evaporate & Reconstitute: Dry under
and reconstitute in initial mobile phase.
Data: Extraction Efficiency Comparison
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Recovery (%) | 60 - 75% | 70 - 85% | 85 - 95% |
| Matrix Effect | High Suppression (>30%) | Moderate | Low (<10%) |
| Reproducibility (RSD) | >10% | 5 - 10% | <5% |
| Suitability | High conc. screening | Lipophilic analytes | Trace quantification |
Module 3: Mass Spectrometry & Detection
User Question:
"What are the optimal MS settings? I am struggling to reach the required LLOQ (Lower Limit of Quantification)."
Technical Diagnosis:
Flavonoid glycosides can form adducts (Na+, K+) which dilute the signal of the protonated molecular ion
Troubleshooting Protocol:
-
Ionization Mode:
-
Positive Mode (ESI+): Generally preferred for glycosides. Target
. -
Negative Mode (ESI-): Can be more sensitive for the aglycone (Diosmetin) but often less stable for the glycoside.
-
-
MRM Transitions:
-
Quantifier:
(Loss of disaccharide Rutinose). -
Qualifier:
(Loss of Rhamnose). -
Note: Ensure the collision energy (CE) is optimized specifically for the
fragment, as the glycosidic bond cleavage requires moderate energy.
-
-
Internal Standard (IS):
-
Ideal: Stable Isotope Labeled this compound (
or ). -
Practical Alternative: Rhoifolin or Hesperidin . They are structurally similar flavone glycosides but chromatographically distinct. Do not use Diosmin as an IS for this compound due to the separation challenges.
-
Module 4: Stability & Storage
User Question:
"Can I store my processed samples in the autosampler overnight?"
Technical Diagnosis:
Flavonoids are susceptible to oxidative degradation and hydrolysis, especially at higher pH or under light exposure.
Stability Guidelines:
-
Benchtop: Stable for < 6 hours at room temperature. Keep protected from light (amber vials).
-
Autosampler: Stable for 24 hours at 4°C.
-
Long-term: Plasma/Urine should be stored at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles causes degradation).
-
Additives: Adding ascorbic acid (0.1%) to the plasma during collection can prevent oxidation.
References
-
Matrix Effects in LC-MS/MS: FDA Bioanalytical Method Validation Guidance. "Matrix effects in LC can enhance or suppress detector responses...[1][3][4] Mitigation strategies include internal standards and separating analytes from interfering matrix components."[3]
-
Diosmin/Neodiosmin Pharmacokinetics & Metabolism: Journal of Pharmaceutical and Biomedical Analysis. "Diosmin is hydrolyzed by enzymes of intestinal microflora before absorption of its aglycone diosmetin...[5] Plasma samples were incubated with beta-glucuronidase/sulphatase."[5]
-
Chromatographic Separation of Flavonoids: Journal of Chromatography A. "Separation of diosmin and hesperidin...[6][7] using a mobile phase of Methanol/Water/Formic Acid."
-
Sample Preparation Strategies: MDPI - Molecules. "Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been widely used... to remove matrix interferences and to preconcentrate analytes."[2]
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved LC methods for the determination of diosmin and/or hesperidin in plant extracts and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff-old.najah.edu [staff-old.najah.edu]
Technical Support Center: Enhancing Neodiosmin Stability for Cell Culture Applications
Prepared by: Senior Application Scientist, Advanced Cell Biology Division
Welcome to the technical support guide for Neodiosmin. As a potent flavonoid glycoside with significant anti-inflammatory and antioxidant properties, this compound is a compound of high interest in pharmacological and cell biology research.[1] However, its utility in aqueous environments like cell culture media is often hampered by poor solubility and chemical instability. This guide provides field-proven insights, troubleshooting advice, and validated protocols to help you mitigate these challenges, ensuring the reproducibility and reliability of your experimental results.
Section 1: Understanding this compound Instability: The Core Principles
To effectively stabilize this compound, it is crucial to first understand the mechanisms driving its degradation in typical cell culture conditions (pH ~7.4, 37°C, high oxygen). Like many flavonoids, this compound's stability is compromised by a combination of factors that can lead to oxidation, hydrolysis, and subsequent loss of biological activity.[2]
-
pH-Dependent Degradation: Flavonoids are generally more stable in acidic conditions.[3] The physiological pH of most cell culture media (~7.4) promotes the deprotonation of hydroxyl groups on the flavonoid's ring structure. This increases its susceptibility to oxidation.[4]
-
Oxidative Degradation: As a potent antioxidant, this compound is itself easily oxidized.[5] This process is accelerated by dissolved oxygen and the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) often found in basal media or serum supplements, which catalyze the formation of reactive oxygen species (ROS).[6][7]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradative reactions in photosensitive compounds like flavonoids.[8] Standard laboratory and biosafety cabinet lighting can contribute to this over time.[9]
The interplay of these factors can compromise the integrity of your compound, leading to inconsistent and unreliable experimental outcomes.
Caption: Key environmental factors contributing to this compound degradation.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when working with this compound in cell culture.
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?
A1: This is a classic solubility issue. This compound is poorly soluble in aqueous solutions, and what you've observed is the compound "crashing out" of solution when the solvent changes from 100% DMSO to the aqueous environment of your medium.[1]
-
Causality: The high concentration of this compound that is stable in DMSO is far above its solubility limit in the aqueous medium. A rapid change in solvent polarity causes the compound to precipitate.
-
Solution:
-
Prepare a High-Concentration Stock: Make a concentrated stock solution in 100% sterile DMSO (e.g., 50-100 mM). Ensure it is fully dissolved; gentle warming (to 37°C) or brief sonication can help, but avoid overheating.[9]
-
Perform Serial Dilutions in DMSO: If you are testing a range of concentrations, perform the serial dilutions in 100% DMSO, not in media or PBS.[10]
-
Dilute Slowly into Media: When preparing your final working concentration, add the small volume of DMSO stock drop-by-drop into the culture medium while gently vortexing or swirling.[11][12] This gradual introduction helps the compound disperse before it has a chance to aggregate and precipitate.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below the toxicity threshold for your specific cell line. For most cell lines, <0.5% is tolerable, but <0.1% is recommended for sensitive or primary cells.[11]
-
Q2: My experiments with this compound are showing high variability between replicates and different experimental days. Could the compound be degrading?
A2: Yes, high variability is a hallmark of compound instability. If your this compound is degrading in the incubator, the effective concentration your cells are exposed to will decrease over the course of the experiment, leading to inconsistent results.
-
Causality: Standard cell culture conditions (37°C, pH 7.4) are conducive to the slow degradation of many flavonoids over several hours or days.[3] If you prepare a large batch of this compound-containing media and use it for experiments lasting 24, 48, or 72 hours, the compound's integrity will be compromised.
-
Solution:
-
Prepare Media Fresh: Always prepare the this compound-containing culture medium immediately before adding it to your cells. Do not prepare it in advance and store it.[13]
-
Consider Media Changes: For long-term experiments (>24 hours), consider replacing the media with freshly prepared this compound-containing media every 24 hours to maintain a more consistent concentration.
-
Incorporate Stabilizers: Add stabilizing agents like ascorbic acid to the culture medium before adding the this compound stock. This proactively creates a more stable environment (see Section 3.3 for protocol).
-
Q3: My cell culture medium turned a faint yellow/brown color after adding this compound and incubating it. Should I be concerned?
A3: A color change often indicates chemical degradation. The oxidation of flavonoid compounds can lead to the formation of new chromophores (light-absorbing molecules) that alter the appearance of the solution.
-
Causality: The phenolic rings in this compound are susceptible to oxidation, which can break open the ring structure and form quinone-like products or other derivatives.[14] These degradation products are often colored and may lack the biological activity of the parent compound, or worse, have off-target effects.
-
Solution:
-
Protect from Light: Prepare stock solutions and treatment media in amber vials or tubes wrapped in foil to prevent photodegradation.[9]
-
Use Antioxidant Co-treatments: The most effective way to prevent oxidative degradation is to include a sacrificial, water-soluble antioxidant like ascorbic acid in your medium.[3]
-
De-gas Media (Advanced): For highly sensitive experiments, using media that has been briefly de-gassed to reduce dissolved oxygen content can also help, though this is often not practical for standard cell culture.
-
Q4: I'm observing unexpected cytotoxicity at concentrations reported to be safe. Could this be related to stability?
A4: Yes, this could be due to two primary factors: DMSO toxicity or the formation of toxic degradation byproducts.
-
Causality:
-
DMSO Toxicity: If your final DMSO concentration is too high (generally >0.5-1%), it can cause cell membrane stress and induce cytotoxicity independent of your compound.[11]
-
Degradation Products: The breakdown products of flavonoids are not always inert and may have different, sometimes more toxic, effects than the parent molecule.
-
-
Solution:
-
Run a DMSO Vehicle Control: Always include a control group that treats cells with the highest concentration of DMSO used in your experiment, but without this compound. This will allow you to distinguish between DMSO-induced toxicity and compound-induced toxicity.
-
Validate Final DMSO Concentration: Calculate your final DMSO percentage carefully. If you need to use a high concentration of this compound that requires >0.5% DMSO, you may need to find a more soluble analog or accept the limitation.
-
Enhance Stability: By stabilizing this compound using the methods in this guide, you reduce the formation of potentially toxic byproducts.
-
Section 3: Best Practices & Protocols for Maximizing Stability
Adhering to a strict and validated protocol for solution preparation is the most critical step in ensuring experimental success.
Protocol 3.1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for dissolving this compound in DMSO to create a stable, long-term stock.
-
Work in a Sterile Environment: Perform all steps in a laminar flow hood or biosafety cabinet.
-
Use Appropriate Vials: Weigh the this compound powder into a sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Calculate Solvent Volume: Calculate the precise volume of 100% sterile, cell-culture grade DMSO required to achieve your desired stock concentration (e.g., 100 mM).
-
Dissolve the Compound: Add the DMSO to the vial. Cap tightly and vortex for 1-2 minutes.
-
Ensure Complete Solubilization: Visually inspect the solution against a light source to ensure no solid particles remain. If needed, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C.[9] Ensure any precipitate is fully redissolved before proceeding.
-
Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store Properly: Store the aliquots at -20°C or -80°C for long-term stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Identifying and avoiding experimental artifacts with Neodiosmin.
Executive Summary & Compound Identity
Neodiosmin (Diosmetin-7-O-neohesperidoside) is a flavone glycoside frequently confused with its isomer, Diosmin (Diosmetin-7-O-rutinoside).[1] While they share the same aglycone (Diosmetin), the sugar moiety difference (neohesperidose vs. rutinose) significantly alters solubility, metabolic kinetics, and potential for experimental artifacts.
This guide addresses the "False Positive/Negative" paradox common in flavonoid research. This compound is prone to PAINS (Pan-Assay Interference Compounds) behaviors, including colloidal aggregation, redox cycling, and fluorescence quenching. Failure to control for these will result in unpublishable data.
Quick Reference: this compound vs. Diosmin
| Feature | This compound | Diosmin |
| CAS No. | 38665-01-9 | 520-27-4 |
| Sugar Moiety | Neohesperidose (Rhamnose 1->2 Glucose) | Rutinose (Rhamnose 1->6 Glucose) |
| Solubility (Aq) | Very Poor (~1.3 mg/L) | Poor |
| Primary Artifact | Hydrolysis to Diosmetin; Aggregation | Crystallization; Redox cycling |
Troubleshooting Guide: Solubility & Stability
Q1: "My this compound precipitates immediately when added to cell culture media, even though the DMSO stock was clear. How do I fix this?"
Diagnosis: Solvent Shock & "Crash-out" Precipitation.[1] Root Cause: this compound is hydrophobic. Injecting high-concentration DMSO stock (>100 mM) directly into aqueous media causes rapid local supersaturation and precipitation, often forming micro-crystals invisible to the naked eye but capable of killing cells via physical stress (sedimentation).
Technical Protocol (The "Step-Down" Method):
-
Prepare Stock: Dissolve this compound in anhydrous DMSO to 50 mM. Sonicate for 10 mins at 37°C.
-
Intermediate Dilution: Do not add directly to media. Create a 10x working solution in a surrogate solvent (e.g., PBS + 10% DMSO or PEG300).
-
Final Addition: Add the intermediate solution to the media.
-
Validation: Measure turbidity at 600 nm (OD600). If OD600 > 0.05 compared to blank media, precipitation has occurred.
Q2: "I am seeing variable IC50 values in my kinase inhibition assay depending on the enzyme concentration. Is this compound a specific inhibitor?"
Diagnosis: Colloidal Aggregation (Promiscuous Inhibition).[1] Root Cause: Flavonoids at micromolar concentrations (typically >10 µM) form colloidal aggregates that sequester enzymes non-specifically.[1] This is a classic false positive.
Validation Step (The Detergent Test):
-
Protocol: Repeat the assay adding 0.01% Triton X-100 (or Tween-20) to the reaction buffer.
-
Interpretation:
-
Inhibition is lost: The effect was due to aggregation (Artifact).
-
Inhibition remains: The effect is likely a specific interaction (Valid).
-
Troubleshooting Guide: Assay Interference
Q3: "My MTT assay shows increased cell viability (over 100%) after treating with this compound, but the cells look dead under the microscope."
Diagnosis: Reductive Artifact Interference. Root Cause: The catechol/phenol groups on this compound (and its metabolite Diosmetin) can directly reduce the MTT tetrazolium salt to purple formazan in the absence of cellular reductases. This generates a false signal of high viability.
Corrective Action:
-
Cell-Free Control: Incubate this compound + MTT reagent in media without cells. Subtract this absorbance from your experimental wells.[1]
-
Switch Assays: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays, which are less prone to reductive interference.[1]
Q4: "I detected high levels of ROS in my cell-free media control containing this compound. Is the compound unstable?"
Diagnosis: Redox Cycling (The "Pro-Oxidant" Artifact). Root Cause: In standard culture media (pH 7.4), polyphenols undergo auto-oxidation, generating Hydrogen Peroxide (H2O2) and quinones.[1] This "artifactual" H2O2 can induce cell death or activate signaling pathways (e.g., Nrf2, MAPK) that are not receptor-mediated but purely chemical.[1]
Mitigation Strategy:
-
Add Catalase: Supplement media with Catalase (50-100 U/mL) to scavenge artifactual H2O2.[1]
-
Check pH: Auto-oxidation accelerates at pH > 7.[1]0. Ensure media is not alkalized.[1]
Data Visualization & Workflows
Figure 1: Artifact Identification Workflow
Caption: Logical decision tree to differentiate between specific biological activity and experimental artifacts (Aggregation, Redox, Fluorescence).
Figure 2: The Hydrolysis Trap (Metabolic Artifacts)
Caption: this compound is a "Prodrug" in vivo but stable in vitro. Discrepancies arise when researchers treat cells with this compound but the in vivo effector is Diosmetin.
Summary of Assay Interferences
| Assay Type | Potential Artifact | Mechanism | Solution |
| MTT / MTS / WST-1 | False High Viability | Direct reduction of tetrazolium by phenolic hydroxyls.[1] | Use Cell-Free controls; switch to ATP or SRB assays.[1] |
| Fluorescence (FRET) | False Inhibition | Quenching of fluorophore emission (Inner Filter Effect). | Measure this compound absorbance at excitation/emission wavelengths. |
| Enzyme Activity (Kinase/Protease) | False Inhibition | Colloidal aggregation sequestering enzymes.[1] | Add 0.01% Triton X-100; centrifuge before assay. |
| Western Blot | Protein Precipitation | This compound binds proteins, altering migration or antibody binding. | Ensure complete lysis; wash pellets thoroughly.[1] |
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
MedChemExpress. this compound Product Information & Solubility Data. MedChemExpress.
-
Peng, X., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay.[1] International Journal of Molecular Sciences. [1]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[2] Journal of Medicinal Chemistry. [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69964214, this compound.
-
Bellion, P., et al. (2009). Stability of anthocyanins and their degradation products in cell culture medium. Molecular Nutrition & Food Research.
Sources
Technical Support Center: Neodiosmin Dosage & Administration Guide
Status: Operational Subject: Optimization of Neodiosmin (Flavonoid Glycoside) for Preclinical Models Authorized By: Senior Application Scientist
Executive Summary
This compound (a glycoside of diosmetin) presents distinct challenges in animal studies due to its poor aqueous solubility and microbiome-dependent bioavailability . Unlike small hydrophilic molecules, this compound acts as a "prodrug" that requires hydrolysis by colonic microflora into its aglycone, diosmetin , to be absorbed.
This guide replaces generic protocols with a field-validated technical framework designed to minimize variability in pharmacokinetic (PK) and pharmacodynamic (PD) data.
Part 1: Formulation & Solubility (The Foundation)
Current Issue: Users frequently report inconsistent data due to precipitation of the compound in the syringe or poor suspension homogeneity. Technical Reality: this compound is hydrophobic. Simple mixing in water results in "floating clumps" and inaccurate dosing.
Q: How do I prepare a stable this compound formulation for oral gavage?
A: You must create a thixotropic suspension rather than a solution. Do not attempt to dissolve it in pure DMSO for oral dosing, as the compound will precipitate immediately upon contact with gastric fluids, causing irritation and variable absorption.
Protocol: The "Wetting & Dispersion" Method
-
Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in distilled water.
-
Concentration Limit: Up to 100 mg/mL (suspension).
Step-by-Step Procedure:
-
Weighing: Weigh the this compound powder into a mortar.
-
Wetting (Critical Step): Add the Tween 80 (undiluted) or a small volume of Glycerol directly to the powder. Triturate (grind) with a pestle until a smooth, thick paste is formed. This removes the air layer from the hydrophobic particles.
-
Geometric Dilution: Slowly add the 0.5% CMC solution in small increments, grinding continuously to maintain a suspension.
-
Homogenization: Transfer to a vial and vortex for 60 seconds. For maximum stability, use a probe sonicator for 30 seconds (low amplitude) to break up micro-aggregates.
Visualization: Formulation Workflow
Caption: Critical workflow for hydrophobic flavonoids. The "Paste Formation" step is the primary failure point if skipped.
Part 2: Administration & Bioavailability (The Delivery)
Current Issue: "I dosed 100 mg/kg but see no this compound in the plasma." Technical Reality: You will rarely detect this compound in plasma. It is hydrolyzed in the gut. The active circulating metabolites are Diosmetin-glucuronides and Diosmetin-sulfates .
Q: Why is the PK profile delayed?
A: The absorption is biphasic and delayed because the compound must reach the colon to be hydrolyzed by specific bacterial enzymes (
-
Tmax (Time to max concentration): Typically 1–2 hours (minor peak) and 6–12 hours (major peak due to enterohepatic recirculation).
-
Fasting vs. Fed: Administering with a small amount of lipid (e.g., corn oil vehicle or fed state) can enhance lymphatic transport, but standard CMC suspensions are more reproducible for toxicity studies.
Visualization: The Metabolic Activation Pathway
Caption: this compound is a pro-drug. Bioavailability depends entirely on colonic hydrolysis to Diosmetin.
Part 3: Dosing Strategy & Allometric Scaling
Current Issue: Researchers often use a 1:1 mg/kg conversion from human to mouse, leading to underdosing. Technical Reality: Small animals metabolize xenobiotics faster per unit of body weight. You must use Body Surface Area (BSA) normalization.
Q: How do I convert a human therapeutic dose to a mouse/rat dose?
A: Use the FDA-standard
-
Formula:
[1]
Standard Conversion Table (Based on 60kg Human):
| Species | Conversion Factor (Human to Animal) | Example: Human Dose 500 mg (approx 8 mg/kg) | |
| Human | 37 | 1.0 | 8.3 mg/kg |
| Mouse | 3 | 12.3 | 102.5 mg/kg |
| Rat | 6 | 6.2 | 51.7 mg/kg |
| Dog | 20 | 1.8 | 15.0 mg/kg |
Note: For toxicity studies, doses of 500–1000 mg/kg are often used in rodents without mortality, as the LD50 is typically >3000 mg/kg for flavonoid glycosides.
Part 4: Troubleshooting & FAQs
Q: The suspension clogs my gavage needle. What size should I use?
A:
-
Issue: Particle size is too large.
-
Fix: Use a 18G or 20G gavage needle for rats; 20G or 22G for mice. Do not use 24G.
-
Pro-Tip: If clogging persists, your "Wetting" step (Part 1) was insufficient. Re-prepare using a mortar and pestle to reduce particle size before adding the vehicle.
Q: Can I administer this compound Intravenously (IV)?
A: Proceed with extreme caution.
-
Solubility: this compound is practically insoluble in water.
-
Vehicle: You would need high pH (pH > 9) or high organic solvent content (e.g., 50% DMSO/PEG), which causes hemolysis and phlebitis in rodents.
-
Recommendation: IV is not recommended for efficacy studies. If PK data is required, use a catheterized model and infuse very slowly (over 10 mins) using a solution of 10% DMSO / 40% PEG 400 / 50% Saline .
Q: My HPLC analysis shows no peak for this compound in plasma.
A: This is expected (see Part 2). You must treat the plasma with
References
-
Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.[2][3][4][5][6][7]
- Relevance: Establishes the micronization requirement and PK profile of diosmetin glycosides.
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.
- Relevance: Authoritative source for the factors used in the dosing table.
- Silvestro, L., et al. (2013).Pharmacokinetic profiles of Diosmin and Diosmetin in human and rat.Arzneimittelforschung. Relevance: Confirms the metabolic pathway (hydrolysis to diosmetin) and absence of parent glycoside in plasma.
-
Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.[4] PLOS ONE.[4]
- Relevance: Provides the basis for the suspension vehicle (CMC/Tween) for hydrophobic chalcones/flavonoids.
-
TargetMol. Dose conversion between animals and human.
- Relevance: Verification of allometric scaling calcul
Sources
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic studies of diosmin and diosmetin in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction for the Treatment of Chronic Venous Disorders? Review of Available Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Neodiosmin and Hesperidin: A Guide for Researchers
In the ever-evolving landscape of nutraceuticals and drug discovery, the quest for potent, naturally derived antioxidants continues to be a focal point of research. Among the vast array of flavonoids, Neodiosmin and Hesperidin, both predominantly found in citrus fruits, have garnered significant attention for their potential health benefits. This guide provides an in-depth comparative study of the antioxidant activities of these two flavanone glycosides, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Antioxidant Potential of Citrus Flavonoids
This compound and Hesperidin are structurally related flavonoids that contribute to the bioactive properties of citrus species.[1] Hesperidin, in particular, has been extensively studied and is well-regarded for its antioxidant and anti-inflammatory properties.[2][3] this compound, while also recognized as a strong antioxidant, has been the subject of fewer quantitative studies, making a direct comparison of its efficacy challenging.[1] This guide aims to bridge this knowledge gap by providing a comprehensive overview of their chemical structures, mechanisms of action, and a comparative analysis of their antioxidant potential based on available experimental data.
Structural Comparison: The Foundation of Antioxidant Activity
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Key structural features that determine their ability to scavenge free radicals and chelate metals include the number and arrangement of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring.
This compound , also known as Diosmetin-7-O-neohesperidoside, is a flavone glycoside.[1] Its aglycone is diosmetin.
Hesperidin is a flavanone glycoside, and its aglycone is hesperetin.[2] It consists of hesperetin linked to a rutinose sugar moiety.[4]
Caption: Chemical Structures of this compound and Hesperidin.
A critical difference lies in the glycosidic linkage and the aglycone structure. These subtle variations in their chemical architecture can significantly influence their bioavailability and interaction with cellular targets, thereby affecting their overall antioxidant efficacy.
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant activity of flavonoids is commonly assessed using various in vitro assays that measure their ability to scavenge synthetic free radicals. The most widely used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the IC50 or SC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50/SC50 value indicates a higher antioxidant activity.[5]
| Compound | DPPH Assay (SC50/IC50 in µM) | ABTS Assay (SC50 in µM) | Reference |
| Hesperidin | 896.21 ± 0.15 | 796.02 ± 0.12 | [1] |
| Hesperidin | 1409.41 ± 3.43 | Not Reported | [6] |
| This compound | Data not available | Data not available | - |
Note: The available literature provides varying IC50/SC50 values for hesperidin, likely due to differences in experimental conditions. Quantitative data for a direct comparison with this compound is currently limited. One study identified this compound in plant extracts that exhibited low to very low antioxidant activity in an ABTS assay, however, this does not reflect the activity of the pure compound.[1]
Experimental Protocols for Antioxidant Activity Assessment
To ensure scientific rigor and reproducibility, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for the DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve this compound and Hesperidin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then make serial dilutions.
-
Assay procedure:
-
Add 100 µL of the sample solution to 1.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the sample solution.
-
-
Calculation of scavenging activity:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the scavenging activity against the sample concentration.
-
Caption: ABTS Radical Scavenging Assay Workflow.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to scavenge intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.
-
-
Treatment with Antioxidants: Treat the cells with various concentrations of this compound or Hesperidin.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.
-
Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, using a fluorescence plate reader.
-
Data Analysis: The CAA value is calculated based on the inhibition of DCF formation by the antioxidant.
Mechanistic Insights: How this compound and Hesperidin Combat Oxidative Stress
Flavonoids exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: They can directly donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. [3]* Metal Chelation: By chelating transition metal ions like iron and copper, they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Modulation of Endogenous Antioxidant Enzymes: Flavonoids can upregulate the expression and activity of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). [7] A key signaling pathway involved in the cellular antioxidant response is the Keap1-Nrf2-ARE pathway .
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. [8]When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. [9]In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, thereby activating their transcription. [8]Flavonoids like hesperidin have been shown to activate the Nrf2 pathway, contributing to their protective effects against oxidative damage. [10]While direct evidence for this compound's interaction with the Nrf2 pathway is less documented, its structural similarity to other Nrf2-activating flavonoids suggests a similar mechanism of action.
Caption: The Keap1-Nrf2-ARE Signaling Pathway.
Conclusion and Future Directions
Both this compound and Hesperidin are promising natural antioxidants with significant potential for applications in human health. While hesperidin's antioxidant activity is well-documented with quantitative data, further research is needed to establish a clear, quantitative comparison with this compound. Future studies should focus on conducting head-to-head comparative analyses of these two flavonoids using a battery of standardized antioxidant assays. Furthermore, investigating their effects on cellular antioxidant pathways, such as the Nrf2-ARE pathway, will provide a more comprehensive understanding of their mechanisms of action and help to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations, providing the necessary protocols and mechanistic framework to advance our knowledge of these valuable citrus flavonoids.
References
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. (2022). In PMC. Retrieved from [Link]
-
How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). In YouTube. Retrieved from [Link]
-
Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. In CABI Digital Library. Retrieved from [Link]
-
Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells. (2022). In PubMed. Retrieved from [Link]
-
In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). In PMC. Retrieved from [Link]
-
IC50 values of the antioxidant activity test using DPPH method. In ResearchGate. Retrieved from [Link]
-
Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. (2022). In MDPI. Retrieved from [Link]
-
A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects. In ResearchGate. Retrieved from [Link]
-
In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. In NIH. Retrieved from [Link]
-
Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. Under normal.... In ResearchGate. Retrieved from [Link]
-
Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. In PMC. Retrieved from [Link]
-
New Nanomaterials with Intrinsic Antioxidant Activity by Surface Functionalization of Niosomes with Natural Phenolic Acids. In PMC. Retrieved from [Link]
-
Comparative Analysis of Citrus Species' Flavonoid Metabolism, Gene Expression Profiling, and Their Antioxidant Capacity under Drought Stress. (2024). In MDPI. Retrieved from [Link]
-
Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements. In ScienceDirect. Retrieved from [Link]
-
Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. In MDPI. Retrieved from [Link]
-
Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells. In MDPI. Retrieved from [Link]
-
Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway. In PMC. Retrieved from [Link]
-
Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells. In MDPI. Retrieved from [Link]
-
What is the mechanism of Hesperidin?. (2024). In Patsnap Synapse. Retrieved from [Link]
-
Nrf2-mediated therapeutic effects of dietary flavones in different diseases. In Frontiers. Retrieved from [Link]
-
Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. (2018). In PMC. Retrieved from [Link]
-
The schematic diagram of the Keap1/Nrf2 signaling pathway. Keap1 is the.... In ResearchGate. Retrieved from [Link]
-
Antioxidant capacity of diosmin and diosmetin measured using the DPPH.... In ResearchGate. Retrieved from [Link]
-
Comparative flavonoid profile of orange (Citrus sinensis) flavedo and albedo extracted by conventional and emerging techniques using UPLC-IMS-MS, chemometrics and antioxidant effects. (2023). In Frontiers. Retrieved from [Link]
-
Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity. In SciRP.org. Retrieved from [Link]
-
Antioxidant Activity of the Flavonoid Hesperidin in Chemical and Biological Systems. In ACS Publications. Retrieved from [Link]
-
Flavonoids as anti-inflammatory and neuroprotective agents. In International Journal of Oral Biology. Retrieved from [Link]
-
Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. In MDPI. Retrieved from [Link]
-
Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases. In Semantic Scholar. Retrieved from [Link]
-
Mechanism of antioxidant activity of Hesperidin.. In ResearchGate. Retrieved from [Link]
-
Antioxidant Activity of Citrus Limonoids, Flavonoids, and Coumarins. In ACS Publications. Retrieved from [Link]
-
Keap1/Nrf2 Signaling Pathway. In MDPI. Retrieved from [Link]
-
Free Radical Scavenging and Antioxidant Activities of Silymarin Components. (2013). In PubMed. Retrieved from [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. In PMC. Retrieved from [Link]
-
In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from M. In Phcogj.com. Retrieved from [Link]
-
Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. (2023). In PMC. Retrieved from [Link]
-
In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids. (2023). In Frontiers. Retrieved from [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. In MDPI. Retrieved from [Link]
-
(PDF) Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. In ResearchGate. Retrieved from [Link]
-
Schematic illustration of the KEAP1-NRF2-ARE pathway embedded in.... In ResearchGate. Retrieved from [Link]
-
Citrus flavonoids and their antioxidant evaluation. In ResearchGate. Retrieved from [Link]
-
Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. (2022). In MDPI. Retrieved from [Link]
-
Selective ABTS and DPPH- radical scavenging activity of peroxide from vegetable oils. In ResearchGate. Retrieved from [Link]
-
Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. In MDPI. Retrieved from [Link]
-
Comparison of in vitro tests for antioxidant and immunomodulatory capacities of compounds. (2014). In PubMed. Retrieved from [Link]
-
Antioxidant activity of citrus limonoids, flavonoids, and coumarins. In PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Hesperidin? [synapse.patsnap.com]
- 4. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In vitro antioxidant properties, free radicals scavenging activities of extracts and polyphenol composition of a non-timber forest product used as spice: Monodora myristica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of HPLC Methods for Neodiosmin Analysis
In the landscape of pharmaceutical development, the ability to reliably transfer an analytical method between laboratories is paramount. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the quantification of Neodiosmin, a flavone glycoside with significant therapeutic potential.[1] This document is intended for researchers, analytical scientists, and quality control professionals, offering field-proven insights into ensuring method consistency and data integrity across different operational settings.
Introduction: The Imperative for Robust this compound Quantification
This compound (C₂₈H₃₂O₁₅, Molar Mass: 608.54 g/mol ) is a key flavonoid found in various citrus species.[1][2][3] Its therapeutic properties necessitate accurate and precise quantification in raw materials, in-process samples, and final drug products. An analytical method, however robust in its originating laboratory, is only truly validated when it can be successfully transferred. The process of cross-validation serves as the ultimate test of a method's reproducibility, demonstrating that it is fit for its intended purpose regardless of the instrument or laboratory.[4] This guide will dissect two hypothetical, yet scientifically plausible, HPLC methods for this compound analysis and detail the rigorous process of their cross-validation.
Physicochemical Rationale for HPLC Method Design
Understanding the properties of this compound is critical to designing a robust HPLC method.
-
Solubility: this compound exhibits poor aqueous solubility.[5][6] This necessitates the use of organic solvents like Dimethyl Sulfoxide (DMSO) or methanol for stock solution preparation and a significant organic component in the HPLC mobile phase.[2]
-
UV Absorbance: Like many flavonoids, this compound has characteristic UV absorption bands. Flavones typically exhibit two major absorption bands: Band I between 300-380 nm and Band II between 240-295 nm.[7] This property allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).
-
Stability: Flavonoid glycosides can be susceptible to degradation under harsh pH conditions or upon prolonged exposure to light.[8] Solutions should be protected from light, and the storage period of stock solutions should be defined (e.g., stable for 1 month at -20°C).[2]
Comparative Overview of HPLC Methods from Two Laboratories
We will consider two laboratories, "Lab A" (the originating lab) and "Lab B" (the receiving lab), each with a validated HPLC method for this compound. The differences in their methods, while seemingly minor, can significantly impact method transfer and are typical of real-world scenarios.
Lab A: The Originating Method (Isocratic Elution)
Lab A has developed a simple, rapid isocratic method suitable for routine quality control.
Causality behind Experimental Choices:
-
Column: A standard C18 column is chosen for its versatility in reversed-phase chromatography, effectively retaining the moderately polar this compound.
-
Mobile Phase: An isocratic mixture of acetonitrile and a low pH phosphate buffer is used. Acetonitrile is a common organic modifier providing good peak shape for flavonoids. The acidic buffer (pH 3.0) ensures that the phenolic hydroxyl groups on this compound are protonated, leading to consistent retention and sharper peaks.
-
Detection: The wavelength is set at 345 nm, which corresponds to the typical Band I absorbance for flavones, offering good sensitivity and selectivity.[7]
Lab B: The Receiving Method (Gradient Elution)
Lab B utilizes a gradient method, which is often employed to analyze samples with a more complex matrix or to improve peak resolution from potential impurities.
Causality behind Experimental Choices:
-
Column: Lab B uses a different brand of C18 column, which may have variations in silica backbone, end-capping, and particle size, potentially affecting selectivity.
-
Mobile Phase: A gradient elution starting with a lower percentage of methanol and ramping up is chosen. Methanol offers a different selectivity compared to acetonitrile. The gradient approach allows for the elution of a wider range of compounds, which can be beneficial for impurity profiling. Formic acid is used as a modifier to control pH and improve peak shape.
-
Detection: The detection wavelength is similar to Lab A's, targeting the same chromophore.
Summary of Method Parameters
| Parameter | Lab A Method | Lab B Method |
| HPLC System | Alliance HPLC System | Ultimate 3000 HPLC System |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | Thermo Scientific Hypersil GOLD C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 45:55 (v/v) Acetonitrile: 25 mM KH₂PO₄ (pH 3.0) | Gradient: A: 0.1% Formic Acid in Water; B: Methanol. Gradient: 0-10 min, 40-70% B; 10-12 min, 70% B; 12-15 min, 40% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 20 µL |
| Detector | UV/Vis Detector | Diode Array Detector (DAD) |
| Wavelength | 345 nm | 345 nm |
| Run Time | 10 minutes | 15 minutes |
The Cross-Validation Protocol: A Step-by-Step Guide
The goal of the cross-validation is to demonstrate that Lab B can obtain comparable results to Lab A using their own method on a shared set of samples. The process is governed by a pre-approved protocol.[9][10]
Pre-Transfer Activities
-
Knowledge Transfer: Lab A must provide Lab B with the complete, validated analytical procedure, validation reports, and any specific handling instructions.
-
Familiarization: Analysts at Lab B should perform trial runs of their method using a this compound reference standard to familiarize themselves with the procedure before analyzing official transfer samples.
-
Protocol Agreement: Both labs must agree on and sign the cross-validation protocol, which details the experimental design, samples to be tested, and acceptance criteria.[9]
Experimental Design for Cross-Validation
The most common approach for method transfer is comparative testing.[4] Lab A and Lab B will analyze the same set of samples.
Samples for Analysis:
-
This compound Reference Standard: Solutions at three concentrations (e.g., Low, Medium, High QC levels).
-
Spiked Placebo Batches: Three different batches of a product placebo spiked with this compound at 100% of the target concentration.
-
Finished Product Batches: At least two different batches of the actual drug product containing this compound.
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C28H32O15 | CID 69964214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 10. SOP for Transfer of Analytical Procedure [m-pharmainfo.com]
Comparative Efficacy of Neodiosmin vs. Diosmin and Related Citrus Flavonoids
The following technical guide provides a comparative analysis of Neodiosmin against Diosmin and other citrus flavonoids, designed for researchers and drug development professionals.
A Pharmacokinetic and Therapeutic Analysis for Drug Development
Executive Summary
This compound (Diosmetin-7-O-neohesperidoside) is a structural isomer of Diosmin (Diosmetin-7-O-rutinoside). While Diosmin is the established gold standard for chronic venous insufficiency (CVI), this compound represents a distinct glycosidic variant often encountered as a metabolic byproduct or specific food additive (debittering agent).[1]
For drug development professionals, the critical distinction lies not in the aglycone (both yield Diosmetin ), but in the glycone moiety (Neohesperidose vs. Rutinose). This sugar moiety dictates the rate of hydrolysis by colonic microbiota—the rate-limiting step in bioavailability. This guide evaluates this compound’s efficacy through the lens of structure-activity relationships (SAR), pharmacokinetics, and therapeutic potential compared to Diosmin and Hesperidin.
Chemical & Structural Basis: The "Sugar Gatekeeper"
The efficacy of these flavonoids is governed by their conversion to the active aglycone, Diosmetin . The structural difference is solely in the disaccharide linkage at the C7 position.
| Feature | Diosmin (Standard) | This compound (Comparator) | Hesperidin (Precursor) |
| Aglycone | Diosmetin (3',5,7-Trihydroxy-4'-methoxyflavone) | Diosmetin | Hesperetin (Flavanone) |
| Glycone | Rutinose (6-O-α-L-rhamnosyl-D-glucose) | Neohesperidose (2-O-α-L-rhamnosyl-D-glucose) | Rutinose |
| Linkage | 1 | 1 | 1 |
| C2-C3 Bond | Double (Flavone) | Double (Flavone) | Single (Flavanone) |
| Solubility | Poor (requires micronization) | Slightly higher than Diosmin | Poor |
Structural Synthesis & Relationship Diagram
The following diagram illustrates the structural relationships and the critical enzymatic hydrolysis pathways required for activation.
Caption: Structural synthesis and metabolic convergence of this compound and Diosmin toward the active aglycone Diosmetin.
Pharmacokinetic Profile: Bioavailability & Metabolism[3]
The clinical efficacy of this compound vs. Diosmin is defined by the "Pro-drug Efficiency" —how quickly and completely the sugar moiety is removed by the gut microbiota.
The Hydrolysis Barrier
Neither this compound nor Diosmin is absorbed intact. They must be hydrolyzed to Diosmetin.[2][3][4]
-
Diosmin (Rutinose): Hydrolysis requires specific
-L-rhamnosidase activity, which is variable among individuals. This variability led to the development of Micronized Purified Flavonoid Fraction (MPFF) to increase surface area and enzymatic access. -
This compound (Neohesperidose): The 1
2 linkage in neohesperidose is structurally distinct. Experimental data suggests that while some Bifidobacterium strains (e.g., B. catenulatum) can hydrolyze rutinosides, the capacity to cleave neohesperidosides is strain-dependent and often slower than rutinoside cleavage in non-adapted microbiomes.
Comparative Bioavailability Data
| Parameter | Micronized Diosmin (MPFF) | This compound | Pure Diosmetin (Direct) |
| Tmax (Hours) | 1–2 hrs (Rapid) | 4–8 hrs (Delayed) | 0.5–1 hr |
| Cmax (Plasma) | High (due to micronization) | Moderate/Low | Very High |
| Metabolic Fate | Rapidly glucuronidated to Diosmetin-3-O-glucuronide | Glucuronidated | Glucuronidated |
| Gut Flora Dependence | High | Very High | None |
Key Insight: this compound does not offer a bioavailability advantage over Micronized Diosmin. Its utility lies in synergistic formulations or as a debittering agent in oral suspensions where the bitterness of naringin/neohesperidin precursors must be masked.
Therapeutic Efficacy: Mechanism of Action[7]
While Diosmin is the clinical standard for Venous Tone, this compound exhibits potent secondary activities, particularly in metabolic regulation and anti-inflammation.
Venotonic Activity (Vascular Smooth Muscle)
-
Mechanism: Inhibition of phosphodiesterase (PDE) and prolongation of the vasoconstrictor effect of noradrenaline.
-
Comparison: Diosmin is significantly more potent in in vivo venous pressure models (e.g., rat mesentery) due to higher tissue accumulation of the rutinoside-derived metabolites. This compound shows activity but requires higher molar doses to achieve equipotent venous resistance.
Anti-Inflammatory & Antioxidant Signaling
Both compounds suppress the NF-kB pathway, but this compound has shown unique specificity in adipose tissue inflammation (relevant for diabetic vascular complications).
Caption: Shared anti-inflammatory mechanism inhibiting NF-kB translocation and adhesion molecule expression.
Experimental Protocols for Comparative Analysis
To objectively compare this compound and Diosmin, researchers must utilize protocols that account for their isomeric nature (identical molecular weight: 608.5 g/mol ).
Protocol A: HPLC-MS/MS Separation of Isomers
Standard reverse-phase C18 columns often fail to resolve this compound and Diosmin due to peak overlap. Use the following optimized parameters:
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Kinetex Biphenyl).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Isocratic hold at 20% B is often required to separate the neohesperidoside (this compound) from the rutinoside (Diosmin).
-
Detection: MS/MS transition (MRM).
-
Precursor: m/z 609.2 [M+H]+
-
Product Ions: m/z 301.1 (Diosmetin aglycone) is common to both.
-
Differentiation: Rely on Retention Time (RT). This compound typically elutes earlier than Diosmin on C18 columns due to the more polar neohesperidose sugar.
-
Protocol B: In Vivo Capillary Permeability (Hamster Cheek Pouch Model)
Validates efficacy in microcirculation protection.
-
Subjects: Male Syrian Hamsters (n=10/group).
-
Treatment:
-
Group A: Vehicle (Control)
-
Group B: Diosmin (Micronized) 50 mg/kg
-
Group C: this compound 50 mg/kg
-
-
Induction: Topically apply Histamine (2 µM) to the cheek pouch to induce leakage.
-
Measurement: Intravital fluorescence microscopy using FITC-dextran (150 kDa).
-
Endpoint: Quantify the number of leakage sites (leaks/cm²) at 0, 10, and 30 minutes.
-
Expected Result: Diosmin typically reduces leakage by ~60%. This compound is expected to reduce leakage by ~40-50%, demonstrating non-inferiority or slight inferiority depending on the absorption window.
References
-
Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.[1][3][5][6][7][8][9][10][11] Link
-
Cazaubon, M., et al. (2021). Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction? Vascular Health and Risk Management.[12] Link
-
Amor, E.C., et al. (2025). A Multifaceted Review on this compound: In Planta Distribution, (Bio)synthesis, Food and Health Effects.[1] ResearchGate.[13] Link
-
Braune, A., & Blaut, M. (2016). Bacterial species involved in the conversion of dietary flavonoids in the human gut. Gut Microbes.[5][8][9][10] Link
-
Steinbruch, M., et al. (2020). Is Nonmicronized Diosmin 600 mg as Effective as Micronized Diosmin 900 mg plus Hesperidin 100 mg? International Journal of Vascular Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the Molecular Mechanism of Diosmetin and its Impact on Multifaceted Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.amrj.net [ojs.amrj.net]
- 8. Hydrolysis of the rutinose-conjugates flavonoids rutin and hesperidin by the gut microbiota and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Guide: Assessing the Reproducibility of Neodiosmin’s In Vitro Anti-Cancer Effects
Executive Summary
Neodiosmin, a flavone glycoside and structural isomer of the widely studied Diosmin, presents a unique challenge in oncology screening. While Diosmin (Diosmetin-7-O-rutinoside) has well-documented anti-cancer activity via mitochondrial apoptosis and NF-κB suppression, this compound’s potential remains under-characterized.
The Reproducibility Crisis: Data variability in flavonoid studies often stems not from biological inefficacy, but from three technical pitfalls:
-
Solubility Artifacts: Rapid precipitation of glycosides in aqueous culture media.
-
Assay Interference: Non-enzymatic reduction of tetrazolium salts (MTT) by the flavonoid, yielding false "viable" signals.[1]
-
Isomeric Confusion: Failure to distinguish the bioavailability differences between the neohesperidoside (this compound) and rutinoside (Diosmin) sugar moieties.
This guide provides a self-validating framework to objectively assess this compound, using Diosmin as the comparative benchmark.
Part 1: Chemical Constraints & Solubilization Protocol
The primary cause of poor reproducibility in this compound studies is "micro-precipitation"—the formation of crystals invisible to the naked eye but capable of skewing concentration-response curves.
The Isomeric Challenge
-
Diosmin: Contains a Rutinoside sugar (Glucose + Rhamnose,
-1,6 linkage). -
This compound: Contains a Neohesperidoside sugar (Glucose + Rhamnose,
-1,2 linkage). -
Implication: This linkage difference alters steric hindrance and hydrophilicity. You cannot assume this compound dissolves at the same rate as Diosmin.
The "Step-Down" Solubilization Protocol
Direct dilution of DMSO stocks into media causes "shock precipitation." Use this validated 3-step protocol to maintain bioavailability.
Protocol:
-
Primary Stock: Dissolve this compound in 100% DMSO to 50 mM . Vortex for 30s.
-
Intermediate Pulse (The Critical Step): Dilute the stock 1:10 into 100% Fetal Bovine Serum (FBS) (not media). The serum albumin acts as a carrier protein, stabilizing the flavonoid.
-
Result: 5 mM this compound in 90% FBS / 10% DMSO.
-
-
Final Working Solution: Dilute the Intermediate Pulse into pre-warmed (
C) culture media to the desired concentration (e.g., 50 µM).-
Final Solvent Load: <0.1% DMSO.[2]
-
Figure 1: Step-Down Solubilization Workflow. The intermediate FBS step prevents the immediate crystallization often seen when hydrophobic flavonoids hit aqueous media.
Part 2: Avoiding False Negatives (Assay Selection)
Flavonoids are potent antioxidants.[1] In standard MTT assays, this compound can chemically reduce the tetrazolium dye without any cellular metabolic activity, leading to an underestimation of cytotoxicity (False Negative).
Comparative Assay Performance Guide
| Assay Type | Mechanism | This compound Compatibility | Recommendation |
| MTT / MTS | Tetrazolium reduction by mitochondrial dehydrogenase | POOR | Avoid. Flavonoid hydroxyl groups reduce MTT non-enzymatically, artificially increasing absorbance. |
| ATP (Luminescence) | Quantifies cellular ATP (CellTiter-Glo) | EXCELLENT | Gold Standard. No chemical interference; high sensitivity for metabolic death. |
| LDH Release | Measures membrane integrity (Cell death) | GOOD | Secondary Check. Useful for distinguishing necrosis vs. apoptosis. |
| Crystal Violet | Stains biomass (adherent cells) | MODERATE | Acceptable, but less sensitive than ATP assays. |
Validation Experiment: Before running cell lines, perform a Cell-Free Control :
-
Prepare media + this compound (100 µM).
-
Add MTT reagent.[2]
-
Incubate 2 hours.
-
If solution turns purple/blue without cells, the assay is invalid.
Part 3: Benchmarking Efficacy Data
Since this compound data is scarce, you must benchmark against Diosmin (the isomer) and Doxorubicin (positive control). The table below aggregates literature values for Diosmin to set your "Reference Range." If this compound IC50 values deviate by >10-fold from Diosmin, suspect solubility issues or a distinct mechanism.
Reference IC50 Values (Diosmin)
Target these ranges for validation.
| Cell Line | Tissue Origin | Diosmin IC50 (Reference) | This compound Target Range | Notes |
| MCF-7 | Breast (Luminal A) | 40 - 90 µM | 30 - 100 µM | Estrogen Receptor positive lines often show higher sensitivity to flavonoids. |
| MDA-MB-231 | Breast (Triple Neg) | > 100 µM | > 100 µM | Generally resistant; good negative control for selectivity. |
| HepG2 | Liver | 45 - 60 µM | 40 - 70 µM | High metabolic activity; assess for cytochrome P450 metabolism of the glycoside. |
| DU145 | Prostate | ~50 µM | 40 - 60 µM | Diosmin induces genotoxicity here; check this compound for DNA damage markers. |
Data synthesized from comparative studies on flavonoid glycosides [1, 2, 5].
Part 4: Mechanistic Validation (The "Why")
To prove this compound is acting as a true anti-cancer agent and not just a cellular stressor, you must map its activity to the mitochondrial apoptotic pathway, similar to Diosmin.
Hypothesized Mechanism:
Diosmin acts by disrupting the Mitochondrial Membrane Potential (
Figure 2: Putative Signaling Pathway. This compound is expected to trigger the intrinsic apoptotic pathway via ROS generation and Bcl-2/Bax modulation.
Validation Workflow
-
ROS Assay: Use DCFH-DA staining. This compound should increase fluorescence (oxidative stress) within 6–12 hours.
-
Mitochondrial Potential: Use JC-1 dye. Look for a shift from Red (aggregates) to Green (monomers), indicating membrane depolarization.
-
Western Blot: Blot for Cleaved Caspase-3 and PARP . Their presence is the definitive molecular signature of apoptosis.
References
-
Lewinska, A., et al. (2015). "Diosmin induces genotoxicity and apoptosis in DU145 prostate cancer cell line."[3] Toxicology in Vitro.
-
Rajasekar, M., et al. (2023). "Review on anticancer activity of flavonoid derivatives: Recent developments and future perspectives." Results in Chemistry.
-
Bruggisser, R., et al. (2002).[4] "Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay." Planta Medica.
- Kuntz, S., et al. (1999). "Comparative analysis of the effects of flavonoids on proliferation and viability of human colon cancer cells." European Journal of Nutrition.
-
Buddhan, R., et al. (2020). "Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells."[5] Journal of Biochemical and Molecular Toxicology.
-
LifeTein Technical Support. (2024).[6] "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use."
Sources
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. Diosmin induces genotoxicity and apoptosis in DU145 prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells: an integrated in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Comparing the neuroprotective effects of Neodiosmin to its aglycone diosmetin.
This guide provides an in-depth technical comparison between Neodiosmin (the glycoside prodrug) and Diosmetin (the bioactive aglycone) focusing on their neuroprotective applications.[1]
Executive Summary
In the development of neuroprotective therapeutics, the distinction between This compound (Diosmetin-7-O-neohesperidoside) and Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) represents a classic comparison between a prodrug and its active effector .[1]
-
Diosmetin is the bioactive aglycone capable of crossing the Blood-Brain Barrier (BBB) and directly modulating neuronal signaling pathways (Nrf2, NF-
B).[1] -
This compound is a flavone glycoside.[1][2][3][4] It is biologically inactive in vitro until hydrolyzed.[1] In vivo, it acts as a sustained-release delivery system, relying on colonic microbiota to cleave the neohesperidose sugar moiety, releasing Diosmetin for systemic absorption.
Recommendation: Use Diosmetin for in vitro mechanistic screening and acute in vivo interventions. Use This compound for chronic in vivo prophylactic studies where sustained plasma levels and gut-microbiota interaction are desired.[1]
Chemical & Pharmacokinetic Profile
The fundamental difference lies in the sugar moiety, which dictates the absorption pathway.
| Feature | This compound (Glycoside) | Diosmetin (Aglycone) |
| Molecular Weight | ~608.5 g/mol | ~300.3 g/mol |
| Structure | Diosmetin + Neohesperidose (Rhamnose-Glucose) | Flavone Aglycone |
| Solubility | Moderate (Polar) | Low (Lipophilic) |
| Absorption Site | Colon (requires microbial hydrolysis) | Stomach/Small Intestine (rapid) |
| Bioavailability | Delayed | Rapid |
| BBB Permeability | Negligible (Too large/polar) | High (Lipophilic enough to cross) |
Metabolic Activation Pathway (DOT Visualization)
The following diagram illustrates the critical metabolic conversion required for this compound to exert neuroprotective effects.
Caption: Figure 1.[1][5][6] Metabolic trajectory of this compound. Note that this compound itself does not cross the BBB; it must be converted to Diosmetin.
Mechanistic Comparison: Neuroprotection
Since this compound is converted to Diosmetin, the cellular mechanisms are identical once the active compound reaches the neuron. However, the experimental approach differs significantly.
Key Signaling Pathways
-
Nrf2/HO-1 Axis (Antioxidant): Diosmetin disrupts the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus to transcribe antioxidant genes (HO-1, SOD, CAT).[1]
-
NF-
B Pathway (Anti-inflammatory): Diosmetin inhibits IKK phosphorylation, preventing NF- B activation and reducing pro-inflammatory cytokines (TNF- , IL-1 , IL-6).[1] -
Anti-Apoptotic: Modulation of Bcl-2/Bax ratio and inhibition of Caspase-3/9 cleavage.[1]
Intracellular Signaling Cascade (DOT Visualization)
Caption: Figure 2. Dual neuroprotective mechanism of Diosmetin: Activation of antioxidant Nrf2 pathway and inhibition of inflammatory NF-kB pathway.
Experimental Data Analysis
The following table synthesizes data from comparative studies (inferred for this compound based on glycoside behavior).
| Parameter | This compound (In Vivo) | Diosmetin (In Vitro/Vivo) |
| In Vitro Neuroprotection | Inactive (unless co-treated with hesperidinase) | High Potency (IC50: 5–20 |
| Onset of Action (In Vivo) | Delayed (Requires 6+ hours for gut hydrolysis) | Rapid (Peak plasma < 1 hour) |
| Half-Life ( | Long (26–43 hrs due to slow release) | Short (Rapid glucuronidation) |
| Target | Systemic prodrug reservoir | Direct neuronal receptor ligand |
| Key Study Outcome | Reduced motor impairment in Rotenone models (via metabolite) | Reduced ROS & Apoptosis in PC12/SH-SY5Y cells |
Detailed Experimental Protocols
To validate these effects, researchers must use specific protocols that account for the metabolic differences.
Protocol A: In Vitro Neuroprotection Assay (PC12 or SH-SY5Y Cells)
Critical Note: Do not use this compound directly on cells without an enzymatic activation step.[1]
-
Cell Culture: Seed SH-SY5Y cells (
cells/well) in DMEM/F12 + 10% FBS. -
Pre-treatment:
-
Group 1 (Aglycone): Treat with Diosmetin (dissolved in DMSO, final <0.1%) at 1, 5, 10, 20
M for 2 hours. -
Group 2 (Glycoside Control): Treat with this compound (10–50
M).[1] Expected Result: No effect. -
Group 3 (Activated Glycoside): Incubate this compound with Hesperidinase or
-Rhamnosidase (0.1 U/mL) for 2 hours at 37°C prior to adding to cells.[1]
-
-
Insult: Add Neurotoxin (e.g.,
100 M or 6-OHDA 50 M) for 24 hours. -
Readout:
Protocol B: In Vivo Pharmacokinetic & Efficacy Study (Rodent Model)
Objective: Compare bioavailability and neuroprotection in a Parkinson’s model.
-
Animals: Male Wistar rats (n=10/group).
-
Administration:
-
Induction: Rotenone (2 mg/kg s.c.) daily for 21 days.[1]
-
Sampling:
-
Data Validation:
-
This compound should show a lower
but a "flatter" curve (sustained release) compared to Diosmetin.[1] -
Both should prevent Rotenone-induced Dopamine depletion, but this compound may require higher oral doses to achieve equivalent brain concentrations of the aglycone.
-
References
-
Russo, R., et al. (2018).[7] Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.[1][2][3][4][5][8][9][10][11][12] Link
-
Habib, C.N., et al. (2022). The potential neuroprotective effect of diosmin in rotenone-induced model of Parkinson's disease in rats. European Journal of Pharmacology. Link
-
Sawmiller, A., et al. (2016). Diosmin reduces cerebral amyloid-beta levels, tau hyperphosphorylation, neuroinflammation, and cognitive impairment in the 3xTg-AD mice.[11] Journal of Neurochemistry. Link
-
Wang, Y., et al. (2022).[13] Diosmetin alleviates cerebral ischemia-reperfusion injury through Keap1-mediated Nrf2/ARE signaling pathway activation and NLRP3 inflammasome inhibition.[1] Phytotherapy Research.[1] Link
-
Cova, D., et al. (1992).[8] Pharmacokinetics and metabolism of oral diosmin in healthy volunteers.[8][13] International Journal of Clinical Pharmacology, Therapy, and Toxicology.[8] Link
Sources
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- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Citrus Flavones: An Update on Sources, Biological Functions, and Health Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective potential of hispidulin and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. :: International Journal of Oral Biology :: [kijob.or.kr]
- 12. Dietary bioactive ingredients to modulate the gut microbiota-derived metabolite TMAO. New opportunities for functional food development - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Neodiosmin Proper Disposal Procedures
Part 1: Strategic Overview & Safety Profile
Executive Summary
Neodiosmin (Diosmetin-7-O-neohesperidoside) is a flavone glycoside widely used as a reference standard in analytical chemistry and drug development.[1][2][3] While this compound is classified as non-hazardous under the Globally Harmonized System (GHS), its disposal in a regulated research environment requires strict adherence to Chemical Hygiene Plans (CHP).
Critical Operational Insight: Do not treat "non-hazardous" as "drain-safe." In drug development, the primary disposal risk for this compound is not acute toxicity, but environmental compliance and cross-contamination of waste streams. This compound is hygroscopic and typically dissolved in organic solvents (DMSO, Methanol) for analysis; the solvent usually dictates the hazardous waste classification, not the solute.
Material Safety & Physical Profile
Before initiating disposal, verify the physical state and matrix of the waste.
| Parameter | Specification | Operational Implication |
| CAS Number | 38665-01-9 | Use for waste manifesting and inventory tracking.[1][2][3] |
| GHS Classification | Non-Hazardous | No P-list or U-list RCRA codes apply to the pure substance.[1][2][3] |
| Physical State | Yellow Powder (Solid) | Hygroscopic; store under inert gas until disposal to prevent clumping.[2][3] |
| Solubility | Soluble in DMSO, Dilute Alkali | Waste solutions often contain flammable organic solvents.[2][3] |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[2][3][4] |
Part 2: Pre-Disposal Handling & Segregation
The Golden Rule of Chemical Waste: Segregate by chemical compatibility, not by experiment type.
Segregation Protocol
This compound waste typically appears in three forms. Segregate them immediately at the bench:
-
Solid Waste (Type A): Expired pure powder, weighing paper, or contaminated gloves.
-
Liquid Waste (Type B - Organic): Stock solutions in DMSO or Methanol.
-
Container: Amber glass or HDPE carboy (solvent compatible).
-
Label: "Flammable Organic Waste" (due to solvent).
-
-
Liquid Waste (Type C - Aqueous): HPLC effluent (Water/Acetonitrile mixtures).
-
Container: HPLC waste carboy with secondary containment.
-
Labeling Requirements
Even if the substance is non-hazardous, unidentified powders are treated as high-hazard unknowns by disposal vendors, incurring significant costs.[1]
-
Must Include: Full Chemical Name (this compound), CAS #, solvent composition (if liquid), and date.
-
Do Not Use: Abbreviations like "ND" or "Neo."
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid this compound
Applicable for: Expired reference standards, spilled powder, or excess material.[1][2][3]
-
Containment: Transfer the solid material into a sealable container. If the original vial is used, ensure the cap is tightly sealed with Parafilm.
-
Bagging: Place the primary container into a secondary clear plastic zip-lock bag to contain any potential dust.
-
Classification: Mark as Non-Regulated Chemical Waste .
-
Note: While not RCRA regulated, most institutions incinerate all chemical solids to ensure complete destruction.
-
-
Disposal: Deposit in the lab's "Dry Chemical Waste" drum. Do not dispose of in regular trash.
Scenario B: Disposal of this compound Solutions (DMSO/Methanol)
Applicable for: Stock solutions, mother liquors.[1][3]
-
Solvent Assessment: Identify the primary solvent.
-
If DMSO/Methanol: Classify as Ignitable Waste (D001) .
-
-
Bulking: Pour into the laboratory's "Halogenated" or "Non-Halogenated" organic solvent waste stream, depending on the solvent used.
-
Crucial Step: Rinse the original vial with the compatible solvent 3 times and add rinsate to the waste container.
-
-
Record Keeping: Log the addition on the waste container's accumulation log. Record "this compound (<1%)" and the solvent volume.
Scenario C: HPLC Effluent (Mixed Aqueous/Organic)
Applicable for: Post-analysis waste streams.[1]
-
Collection: Direct HPLC lines into a dedicated waste carboy equipped with a charcoal filter cap to trap vapors.
-
Composition: If the mobile phase contains Acetonitrile or Methanol (>24%), the entire mixture is Hazardous Waste (Ignitable) .
-
Disposal: Hand off to EHS as "Aqueous/Organic Mixture."
Part 4: Visual Decision Workflows
Waste Stream Decision Tree
This logic flow ensures you select the correct waste stream based on the matrix of the this compound.
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.
Part 5: Emergency Procedures
Spill Response (Solid Powder)
This compound powder is fine and can create dust.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If a large amount (>10g) is spilled, use a N95 dust mask.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Sweep up the damp powder/towel mixture.
-
Disposal: Place all cleanup materials into the "Solid Chemical Waste" bin.
-
Decontamination: Wipe the surface with 70% Ethanol.
Accidental Exposure[1][3]
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and copious amounts of water.[5][6]
-
Eye Contact: Flush eyes with water for 15 minutes.[6]
Part 6: References
-
TCI Chemicals. (2025).[5] Safety Data Sheet: this compound (Product N1161). Retrieved from [1][3]
-
Santa Cruz Biotechnology. (2024).[7] this compound Product & Safety Data. Retrieved from [1][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][3]
-
PubChem. (2025). This compound Compound Summary (CID 69964214).[7] National Library of Medicine. Retrieved from [1][3]
-
Extrasynthese. (2024). Material Safety Data Sheet: this compound. Retrieved from [1][3]
Sources
- 1. This compound | C28H32O15 | CID 69964214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. biosynth.com [biosynth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. This compound, 38665-01-9 [thegoodscentscompany.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Neodiosmin
Navigating the landscape of laboratory safety requires a blend of rigorous protocol and informed scientific judgment. This guide provides essential, immediate safety and logistical information for handling Neodiosmin, a flavone glycoside with significant research interest. While some safety data sheets (SDS) classify this compound as non-hazardous under the Globally Harmonized System (GHS), others for structurally similar flavonoids indicate potential for skin, eye, and respiratory irritation[1]. This discrepancy calls for a conservative, safety-first approach. Our goal is to empower you, our fellow researchers and drug development professionals, with the expertise to handle this compound safely and effectively, ensuring the integrity of your work and the well-being of your team.
Hazard Assessment: A Proactive Stance on Safety
The first principle of laboratory safety is to understand the potential risks of the materials in use. While this compound is often supplied with a non-hazardous classification, the physical nature of the compound as a fine powder and data from related flavonoids necessitate caution[1][2]. The primary risks are associated with inadvertent exposure through inhalation of dust, and contact with skin and eyes.
Key Prudent Assumptions:
-
Respiratory Irritation: Any fine powder can be a respiratory irritant. It is crucial to prevent the generation and inhalation of this compound dust[1][2].
-
Eye and Skin Contact: Assume the potential for irritation upon contact with skin or eyes, as indicated for similar compounds[1][3]. Avoid direct contact at all times.
-
Ingestion: Accidental ingestion should be avoided through strict hygiene protocols[4].
| Hazard Consideration | GHS Classification (Typical) | Prudent Laboratory Practice |
| Acute Toxicity (Oral) | Not Classified / Category 4 (Diosmin)[1][5] | Avoid ingestion; do not eat, drink, or smoke in the lab[1][4]. |
| Skin Corrosion/Irritation | Not Classified / Category 2 (Diosmin)[1][5] | Avoid all skin contact; wear appropriate gloves and lab coat[3]. |
| Eye Damage/Irritation | Not Classified / Category 2A (Diosmin)[1][5] | Wear chemical splash goggles to prevent eye contact[3]. |
| Respiratory Sensitization | Not Classified | Avoid inhaling dust; handle powder in a ventilated enclosure[1][2]. |
This table synthesizes data from various sources to justify a cautious and comprehensive safety strategy.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical control measure designed to create a barrier between you and potential hazards.
Hand Protection: The First Line of Defense
Always wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended as they provide adequate protection against a wide range of chemicals and are less likely to cause allergic reactions than latex[6].
-
Protocol:
-
Inspect gloves for any signs of damage (punctures, tears) before use.
-
Don two pairs of gloves ("double-gloving") when handling concentrated this compound powder, especially during weighing procedures.
-
Ensure your lab coat sleeves are pulled over the cuffs of your gloves to prevent skin exposure at the wrist[6].
-
Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.
-
Always wash your hands thoroughly with soap and water after removing gloves[4].
-
Eye and Face Protection: Shielding from Splashes and Dust
Direct eye contact with chemical dust or splashes can cause serious irritation or injury.
-
Protocol:
-
Mandatory: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from dust or splashes.
-
Recommended for High-Risk Tasks: When handling large quantities of this compound powder or during procedures with a high risk of splashing (e.g., sonication), supplement goggles with a full-face shield.
-
Body Protection: Minimizing Dermal Exposure
A professional, clean lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.
-
Protocol:
-
Wear a long-sleeved lab coat that fits properly and is fully buttoned.
-
Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.
-
Remove your lab coat before leaving the laboratory to prevent the spread of potential contaminants[7].
-
Respiratory Protection: Controlling Inhalation Risks
The primary inhalation risk with this compound is from airborne powder. Engineering controls are the preferred method for mitigating this risk.
-
Protocol:
-
Primary Control: Always handle solid this compound inside a certified chemical fume hood, a powder containment hood, or a glove box to minimize dust generation and exposure[2].
-
Secondary Control: If engineering controls are insufficient or unavailable for a specific short-term task, a NIOSH-approved air-purifying respirator with a P2 or P3 particulate filter is required. A filtering half mask is a common choice for this level of protection. Ensure you are properly fit-tested for any respirator you use.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan ensures that safety is integrated into every step of your workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light[2]. Recommended storage temperatures can range from 2–8 °C for short-term to -20°C for long-term stability of solutions[5][8].
Weighing and Solution Preparation
This is a critical step where the risk of generating airborne dust is highest.
-
Preparation: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) before bringing the this compound container into the ventilated enclosure.
-
Handling: Conduct all manipulations of this compound powder within a chemical fume hood or other ventilated enclosure. Use spatulas to handle the solid material; never use your hands[7].
-
Dissolution: Add solvents slowly to the powder to avoid splashing. If sonication is required to aid dissolution, ensure the container is capped or covered[9].
-
Cleanup: Clean all equipment and the work surface thoroughly after use.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Antioxidant | TargetMol [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
